molecular formula C6H14Cl2N2 B584822 4,7-Diazaspiro[2.5]octane dihydrochloride CAS No. 145122-56-1

4,7-Diazaspiro[2.5]octane dihydrochloride

Cat. No.: B584822
CAS No.: 145122-56-1
M. Wt: 185.092
InChI Key: MWCKCAQLDIGIMK-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octane dihydrochloride is an important pharmaceutical chemical intermediate, primarily valued for its unique spirocyclic diazaspiro[2.5]octane structure that serves as a versatile scaffold in medicinal chemistry . This constrained, three-dimensional bicyclic framework is integral to the design and synthesis of novel bioactive molecules, offering researchers a means to explore new chemical space and modulate the physicochemical properties of drug candidates . The compound's key research value lies in its role as a synthetic precursor; for instance, it is a key intermediate in the preparation of derivatives such as 7-benzyl-4,7-diazaspiro[2.5]octane . Recent methodological advances have focused on developing safer and more industrially feasible synthesis routes for this scaffold, avoiding the use of hazardous and corrosive reagents like boron trifluoride diethyl etherate, thereby enhancing its accessibility for research and development scale-up . As a dihydrochloride salt, it offers improved handling characteristics and solubility for subsequent synthetic transformations. This product is intended for laboratory research purposes and must be stored under an inert atmosphere at room temperature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-diazaspiro[2.5]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-6(1)5-7-3-4-8-6;;/h7-8H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCKCAQLDIGIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719915
Record name 4,7-Diazaspiro[2.5]octane--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145122-56-1
Record name 4,7-Diazaspiro[2.5]octane--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-diazaspiro[2.5]octane dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,7-Diazaspiro[2.5]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,7-Diazaspiro[2.5]octane dihydrochloride, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile scaffold.

Chemical Identity and Physicochemical Properties

This compound is a spirocyclic diamine salt. The unique three-dimensional structure of the spiro[2.5]octane core imparts conformational rigidity, a desirable feature in the design of specific and potent therapeutic agents.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4,7-diazaspiro[2.5]octane;dihydrochloride[1]
CAS Number 145122-56-1[2][3][4]
Molecular Formula C₆H₁₄Cl₂N₂[2][3][4]
Molecular Weight 185.09 g/mol [2][5]
InChI InChI=1S/C6H12N2.2ClH/c1-2-6(1)5-7-3-4-8-6;;/h7-8H,1-5H2;2*1H[1][5]
InChIKey MWCKCAQLDIGIMK-UHFFFAOYSA-N[5]
SMILES C1CC12CNCCN2.Cl.Cl[5]

Table 2: Physicochemical Properties

PropertyValueNotes
Purity ≥95%As reported by commercial suppliers[3][4]
Storage Room temperature[3][4]
Appearance White to off-white crystalline powderBased on the Boc-protected analog[6]
Solubility Soluble in DMSO, methanol, and dichloromethane; insoluble in waterData for the Boc-protected analog[6]
Melting Point 70-75°C (with decomposition)Data for the Boc-protected analog[6]

Synthesis and Spectroscopic Information

The synthesis of 4,7-diazaspiro[2.5]octane and its derivatives is documented in several patents, often starting from 1-aminocyclopropanecarboxylic acid or a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate. The general approach involves substitution, protection, cyclization, and deprotection/reduction steps. The dihydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Due to the proprietary nature of detailed synthetic procedures and spectroscopic data, specific experimental protocols and spectra for this compound are not publicly available. However, a generalized workflow for its synthesis is presented below.

G cluster_0 Synthesis of 4,7-Diazaspiro[2.5]octane Core cluster_1 Salt Formation Starting Material Starting Material Substitution Substitution Starting Material->Substitution Protection Protection Substitution->Protection Cyclization Cyclization Protection->Cyclization Deprotection/Reduction Deprotection/Reduction Cyclization->Deprotection/Reduction Free Base Free Base Deprotection/Reduction->Free Base HCl Treatment HCl Treatment Free Base->HCl Treatment Final Product Final Product HCl Treatment->Final Product Isolation & Purification G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor Kinase Inhibitor (e.g., containing 4,7-diazaspiro[2.5]octane) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

References

An In-depth Technical Guide to the Molecular Structure and Applications of 4,7-Diazaspiro[2.5]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Diazaspiro[2.5]octane dihydrochloride is a unique spirocyclic diamine that has garnered significant interest as a constrained scaffold in medicinal chemistry. Its rigid three-dimensional structure provides a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of selective kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological relevance of this compound, with a focus on its application in drug discovery. While detailed crystallographic and spectroscopic data for the dihydrochloride salt are not extensively available in the public domain, this guide compiles the known information and provides context for its use in the development of targeted therapies.

Molecular Structure and Chemical Properties

4,7-Diazaspiro[2.5]octane is a bicyclic molecule featuring a cyclopropane ring fused to a piperazine ring at a spiro-carbon atom. The dihydrochloride salt is the protonated form of this diamine, where the two nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.

Table 1: Physicochemical Properties of 4,7-Diazaspiro[2.5]octane and its Dihydrochloride Salt

Property4,7-Diazaspiro[2.5]octaneThis compound
Molecular Formula C₆H₁₂N₂C₆H₁₄Cl₂N₂
Molecular Weight 112.17 g/mol [1]185.09 g/mol [2][3]
CAS Number 99214-52-5[1]145122-56-1[3][4]
IUPAC Name 4,7-diazaspiro[2.5]octane[1]4,7-diazaspiro[2.5]octane;dihydrochloride[3]
Computed Properties
      XLogP3-AA-0.5Not Available
      Topological Polar Surface Area24.1 Ų[1]24.1 Ų[3]

Note: While a full, experimentally determined crystal structure for this compound is not publicly available, the spirocyclic nature of the carbon framework imparts significant conformational rigidity. This is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

Synthesis and Characterization

The synthesis of 4,7-diazaspiro[2.5]octane typically proceeds through a multi-step sequence, often involving the formation of a protected intermediate, such as the N-Boc derivative, followed by deprotection to yield the free diamine, which can then be converted to the dihydrochloride salt.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are proprietary and found within patent literature, a general synthetic workflow can be outlined. The following represents a plausible, generalized experimental approach based on published synthetic routes for related compounds.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Boc-protected Precursor cluster_1 Step 2: Deprotection and Salt Formation start Starting Materials (e.g., 1-aminocyclopropanecarboxylic acid derivatives) step1 Multi-step synthesis to form the spirocyclic core start->step1 step2 Protection of one nitrogen with a Boc group step1->step2 product1 tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate step2->product1 step3 Treatment with HCl in a suitable solvent (e.g., 1,4-dioxane or isopropanol) product1->step3 step4 Precipitation and isolation of the dihydrochloride salt step3->step4 product2 This compound step4->product2 JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation & Phosphorylation cytokine Cytokine cytokine->receptor Binding & Dimerization stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation & DNA Binding transcription Gene Transcription dna->transcription MAPK_Pathway stimulus Growth Factor / Mitogen receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras Activation raf Raf (MAPKKK) ras->raf Activation mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation transcription_factors Transcription Factors erk->transcription_factors Activation response Cellular Response (Proliferation, etc.) transcription_factors->response

References

An In-depth Technical Guide to 4,7-Diazaspiro[2.5]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure and Properties

4,7-Diazaspiro[2.5]octane dihydrochloride is a spirocyclic diamine salt. The core structure consists of a cyclopropane ring fused to a piperazine ring in a spiro arrangement. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion.

Molecular Formula: C₆H₁₄Cl₂N₂[1][2]

Molecular Weight: 185.09 g/mol [1][3]

CAS Number: 145122-56-1[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 4.0Broad Singlet4HN⁺H₂
~3.2 - 3.6Multiplet4HPiperazine ring -CH₂ -N⁺-
~2.8 - 3.2Singlet2HSpirocyclic -CH₂ -N⁺-
~1.0 - 1.5Multiplet4HCyclopropane ring -CH₂ -CH₂ -

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~45 - 55Piperazine ring -C H₂-N⁺-
~40 - 50Spirocyclic -C H₂-N⁺-
~30 - 40Spirocyclic quaternary C
~10 - 20Cyclopropane ring -C H₂-C H₂-

Solvent: D₂O

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2800 - 3200Strong, BroadN⁺-H stretching
~2900 - 3000MediumC-H stretching (aliphatic)
~1550 - 1650MediumN-H bending
~1400 - 1500MediumC-H bending
~1000 - 1200MediumC-N stretching

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
113.11[M+H]⁺ of the free base (C₆H₁₂N₂)
112.10Molecular ion of the free base (C₆H₁₂N₂)
VariousFragmentation peaks corresponding to the loss of ethylene, cyclopropyl, and amine fragments.

Method: Electrospray Ionization (ESI)

Experimental Protocols

The following is a representative protocol for the synthesis of 4,7-diazaspiro[2.5]octane and its conversion to the dihydrochloride salt, based on general synthetic strategies for similar compounds.

3.1. Synthesis of 4,7-Diazaspiro[2.5]octane

A multi-step synthesis is typically required to prepare the spirocyclic core. One potential route involves the reaction of 1,1-bis(bromomethyl)cyclopropane with a protected ethylenediamine derivative, followed by deprotection and cyclization.

3.2. Formation of this compound

Materials:

  • 4,7-Diazaspiro[2.5]octane (free base)

  • Anhydrous diethyl ether or methanol

  • Concentrated hydrochloric acid or hydrogen chloride gas

Procedure:

  • Dissolve the synthesized 4,7-diazaspiro[2..5]octane free base in a minimal amount of anhydrous diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Slowly add two equivalents of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble hydrogen chloride gas through the solution.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield the final this compound.

3.3. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving a small amount of the dried product in deuterium oxide (D₂O).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts, multiplicities, and integration.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the dried product or analyze the solid directly using an ATR-FTIR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_salt Salt Formation cluster_characterization Characterization s1 Starting Materials s2 Multi-step Synthesis of Free Base s1->s2 s3 Purification of Free Base s2->s3 sf1 Dissolution in Anhydrous Solvent s3->sf1 sf2 Addition of Hydrochloric Acid sf1->sf2 sf3 Precipitation and Filtration sf2->sf3 sf4 Drying sf3->sf4 c1 ¹H and ¹³C NMR sf4->c1 c2 IR Spectroscopy sf4->c2 c3 Mass Spectrometry sf4->c3

Caption: General workflow for the synthesis and characterization.

Applications in Research and Drug Development

Spirocyclic scaffolds like 4,7-diazaspiro[2.5]octane are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can provide novel vectors for orienting functional groups to interact with biological targets. The diamine nature of this compound allows for the attachment of two different substituents, making it a versatile building block for combinatorial chemistry and the synthesis of compound libraries for drug screening. Potential applications include the development of enzyme inhibitors, receptor modulators, and other therapeutic agents. The dihydrochloride salt form often provides improved solubility and stability for handling and formulation.

References

Stability of 4,7-Diazaspiro[2.5]octane Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of 4,7-Diazaspiro[2.5]octane dihydrochloride, a key building block in pharmaceutical synthesis. While specific public data on the degradation kinetics of this compound is limited, this document outlines the recommended storage conditions, potential degradation pathways, and the analytical methodologies required for a comprehensive stability assessment. The information herein is intended to guide researchers and drug development professionals in designing and executing robust stability studies.

Compound Overview

This compound is a spirocyclic diamine salt. Its structure, containing a cyclopropane ring fused to a piperazine ring, makes it a valuable intermediate for introducing unique three-dimensional scaffolds into drug candidates. The dihydrochloride salt form generally enhances stability and solubility compared to the free base.

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on supplier safety data sheets (SDS).

ParameterRecommendationSource
Temperature 2-8 °C[1]
Atmosphere Store under an inert atmosphere.[2]
Light Keep in a dark place.
Container Keep container tightly closed in its original packaging.[1]
Ventilation Store in a cool, well-ventilated area.[1]

Potential Degradation Pathways

While specific degradation products for this compound are not documented in the public literature, its chemical structure suggests potential vulnerabilities. Understanding these can aid in the development of stability-indicating analytical methods.

  • Oxidation: The secondary amine functionalities are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opening byproducts. This process can be accelerated by the presence of oxygen, metal ions, and light.

  • Hygroscopicity and Deliquescence: As a dihydrochloride salt, the compound may be hygroscopic. Absorption of water can lead to physical changes in the solid form and may facilitate hydrolytic degradation, although the core structure is not inherently prone to hydrolysis.

  • Incompatibilities: Strong oxidizing agents and strong acids should be avoided as they can lead to decomposition.[1] In combustion, toxic fumes including carbon oxides and nitrogen oxides may be emitted.[1]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to stress conditions (e.g., elevated temperature, humidity, and light) as per International Council for Harmonisation (ICH) guidelines.

Stability-Indicating Analytical Method

High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[3]

  • Column: A reversed-phase C18 column is often suitable for polar compounds like diamine salts.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.

  • Detection: UV detection would be the primary mode, though it depends on the chromophoric properties of the molecule and its potential degradants. If the compound lacks a strong chromophore, alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) should be considered.

  • Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. This involves exposing the compound to harsh conditions:

  • Acidic and Basic Hydrolysis: The compound would be dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

  • Oxidative Degradation: The compound would be exposed to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: The solid compound would be heated to an elevated temperature.

  • Photostability: The compound would be exposed to light of a specified wavelength and intensity, as per ICH Q1B guidelines.

Samples from these studies would be analyzed by the validated stability-indicating method to identify and quantify any degradation products.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical intermediate like this compound.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Formal Stability Study A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method (ICH Guidelines) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products (e.g., LC-MS, NMR) C->D E Place Compound on Stability (Long-term and Accelerated Conditions) D->E F Analyze Samples at Time Points E->F G Assess Data and Determine Shelf-Life/Retest Period F->G A 4,7-Diazaspiro[2.5]octane C N-Oxide Derivative A->C Oxidation D Ring-Opened Byproduct A->D Further Oxidation B Oxidizing Agent (e.g., H2O2)

References

Unveiling the Potential of Novel Diazaspiro Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Among these, diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings joined by a single spiro atom, have emerged as a promising class of molecules with diverse biological activities. Their rigid yet complex structures offer a distinct advantage in designing selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of recently discovered diazaspiro compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Novel Diazaspiro Scaffolds and Their Therapeutic Potential

Recent research has unveiled several classes of diazaspiro compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and neurological disorders. This section highlights the key features of these novel scaffolds.

Dispiro-indolinones: A New Frontier in Anticancer Research

Dispiro-indolinone derivatives have demonstrated notable in vitro and in vivo anticancer activity. These compounds are synthesized through a regio- and diastereoselective route and have shown potent cytotoxic effects against various cancer cell lines.

2,8-Diazaspiro[4.5]decan-1-ones: Potent Inhibitors of the TYK2/JAK1 Signaling Pathway

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] This dual inhibition is a promising strategy for the treatment of inflammatory and autoimmune diseases.

1,3,8-Triazaspiro[4.5]decane-2,4-diones: Selective Agonists of the δ-Opioid Receptor

Researchers have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective agonists for the δ-opioid receptor (DOR).[2] These compounds hold potential for the development of new analgesics with improved side-effect profiles compared to traditional opioids.

Arylated Diazaspiro Compounds: Targeting the Dopamine D3 Receptor

A series of arylated diazaspiroalkane cores have been synthesized and shown to be potent and highly selective antagonists of the Dopamine D3 receptor (D3R).[3][4] This selectivity is crucial for developing therapeutics for neuropsychiatric disorders with fewer off-target effects.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of the discussed diazaspiro compounds, allowing for easy comparison of their potency and selectivity.

Table 1: Anticancer Activity of Dispiro-indolinone Derivatives [5][6]

CompoundTarget Cell LineIC50 (µM)
Derivative 1LNCaP1.2 - 3.5
Derivative 2PC3>10
Derivative 3HCT1165.8

Table 2: Kinase Inhibition Profile of 2,8-Diazaspiro[4.5]decan-1-one Derivatives [1]

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
Compound A845>1000
Compound B1260>1500
Compound C530>800

Table 3: Receptor Binding Affinity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives [2]

Compoundδ-Opioid Receptor Ki (nM)µ-Opioid Receptor Ki (nM)
Agonist X15>1000
Agonist Y25>1500
Agonist Z8>800

Table 4: Dopamine D3 Receptor Antagonist Activity of Arylated Diazaspiro Compounds [3][4]

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D3)
Antagonist P102500250
Antagonist Q153000200
Antagonist R51500300

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of these novel diazaspiro compounds.

Synthesis Protocols

A mixture of an appropriate 5-arylidene-2-thiohydantoin (1 mmol), isatin (1 mmol), and sarcosine (1.5 mmol) in ethanol (20 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired dispiro-indolinone.

To a solution of the corresponding diazaspiroalkane (1 mmol) and aryl halide (1.1 mmol) in toluene (10 mL) is added Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol). The reaction mixture is heated at 100 °C for 12-18 hours under an argon atmosphere. After cooling, the mixture is diluted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel.

Biological Assay Protocols
  • Human cancer cell lines (e.g., LNCaP, PC3, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

  • The kinase activity is measured using a homogenous time-resolved fluorescence (HTRF) assay.

  • Recombinant human TYK2 or JAK1 enzyme is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a biotinylated peptide substrate.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.

  • After incubation, the HTRF signal is read on a compatible plate reader. The IC50 values are determined from the inhibition curves.

  • Cell membranes from HEK293 cells stably expressing the human δ-opioid receptor are prepared.

  • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled DOR antagonist (e.g., [3H]diprenorphine) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

  • The plates are incubated at room temperature for 60-90 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

  • Membranes from CHO or HEK293 cells expressing the human D3 receptor are used.

  • The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone) and a range of concentrations of the unlabeled test compound.

  • The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).

  • Bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using a liquid scintillation counter.

  • IC50 values are determined from competition binding curves and converted to Ki values.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with the novel diazaspiro compounds.

TYK2_JAK1_Signaling_Pathway TYK2/JAK1 Signaling Pathway cluster_receptor Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates Diazaspiro 2,8-Diazaspiro[4.5]decan-1-one (Inhibitor) Diazaspiro->TYK2 Inhibits Diazaspiro->JAK1 Inhibits

Caption: TYK2/JAK1 signaling pathway and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one derivatives.

Dopamine_D3_Receptor_Signaling Dopamine D3 Receptor Signaling Pathway cluster_membrane Cell Membrane Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Response cAMP->Downstream Modulates Diazaspiro Arylated Diazaspiro (Antagonist) Diazaspiro->D3R Blocks

Caption: Dopamine D3 receptor signaling and the antagonistic effect of arylated diazaspiro compounds.

Experimental_Workflow_Anticancer Experimental Workflow for Anticancer Activity Screening Start Start Synthesis Synthesis of Dispiro-indolinones Start->Synthesis CellSeeding Seeding of Cancer Cell Lines Start->CellSeeding CompoundTreatment Treatment with Test Compounds Synthesis->CompoundTreatment CellSeeding->CompoundTreatment Incubation Incubation (48-72h) CompoundTreatment->Incubation MTT MTT Assay Incubation->MTT DataAnalysis Data Analysis (IC50 Calculation) MTT->DataAnalysis End End DataAnalysis->End

Caption: A typical experimental workflow for screening the anticancer activity of novel compounds.

Conclusion

The discovery of novel diazaspiro compounds represents a significant advancement in medicinal chemistry and drug discovery. The unique structural features of these molecules provide a versatile platform for the development of highly selective and potent modulators of various biological targets. The data and protocols presented in this technical guide offer a solid foundation for further research into this exciting class of compounds. It is anticipated that continued exploration of the vast chemical space of diazaspiro derivatives will lead to the identification of new drug candidates for a wide range of diseases, ultimately benefiting human health.

References

The Spirocyclic Scaffold: A Gateway to Three-Dimensionality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the "flatland" of traditional aromatic scaffolds. Among the various strategies to introduce three-dimensionality into drug candidates, the incorporation of spirocyclic motifs has emerged as a powerful and versatile approach. This technical guide provides a comprehensive overview of the role of spirocycles in medicinal chemistry, detailing their impact on pharmacological activity, and providing practical insights into their synthesis and application in drug discovery pipelines.

The Ascendance of Spirocycles in Medicinal Chemistry

Spirocycles are unique bicyclic systems where two rings are connected by a single common atom, the spiro-carbon. This distinct architecture imparts a rigid, three-dimensional geometry that offers significant advantages over their planar counterparts. The introduction of a spirocyclic core can profoundly influence a molecule's properties, leading to improvements in target binding, metabolic stability, and aqueous solubility.[1][2]

One of the key advantages of incorporating spirocycles is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ has been correlated with a greater likelihood of clinical success, as it often leads to improved solubility, reduced promiscuity, and better overall drug-like properties.[3] By moving away from planar, aromatic systems, medicinal chemists can design molecules that better complement the complex, three-dimensional binding pockets of biological targets.

Quantitative Impact of Spirocyclic Scaffolds

The integration of spirocyclic motifs into drug candidates has demonstrated measurable improvements in potency, selectivity, and physicochemical properties. The following tables summarize quantitative data from selected examples, highlighting the advantages of this structural class.

Comparative Physicochemical Properties

The introduction of a spirocyclic scaffold can significantly alter the physicochemical properties of a molecule when compared to its non-spirocyclic or planar analogs. These changes often lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Scaffold ComparisonPropertyNon-Spirocyclic/Planar AnalogSpirocyclic AnalogReference
Piperidine vs. Aza-spiro[3.3]heptane clogP1.10.5
Aqueous Solubility (mg/mL)10>200
Morpholine vs. Oxa-spiro[3.3]heptane clogP-0.4-0.8
Aqueous Solubility (mg/mL)MiscibleMiscible
Benzene vs. Spiro[3.3]heptane Fsp³01
Lipophilicity (logD)HigherLower
Case Study: Tofogliflozin - A Spirocyclic SGLT2 Inhibitor

Tofogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes. Its spirocyclic core is crucial for its high selectivity over SGLT1.

CompoundTargetIC50 (nM)Selectivity (SGLT1/SGLT2)Reference
Tofogliflozin SGLT22.9>1000[4]
SGLT1>3000[4]
Case Study: Revumenib - A Menin-MLL Interaction Inhibitor

Revumenib is a first-in-class menin inhibitor for the treatment of acute myeloid leukemia (AML) with KMT2A rearrangements or NPM1 mutations. The spirocyclic piperidine moiety is essential for its potent inhibition of the menin-MLL interaction.[5]

CompoundTargetIC50 (nM)Cell LineReference
Revumenib (SNDX-5613) Menin-MLL Interaction10-20 (Biochemical Assay)N/A[5]
50-100 (Cellular Assay)MOLM-13 (KMT2A-rearranged)[6]
Case Study: Spirocyclic SHP2 Inhibitors

Allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) have shown promise in cancer therapy. The introduction of spirocyclic fragments has been a key strategy in optimizing the potency and drug-like properties of these inhibitors.[7]

CompoundSHP2 IC50 (nM)p-ERK IC50 (nM)Cell Proliferation GI50 (µM)Reference
SHP099 711100.25 (KYSE-520)[8]
TNO155 301400.23 (NCI-H358)[8]
RMC-4550 23240.05 (MOLM-13)[8]
Spirocyclic Analog 1 6310.46 (KYSE-520)[7]

Experimental Protocols

The successful integration of spirocyclic scaffolds into drug discovery programs relies on robust and efficient synthetic methodologies. This section provides detailed protocols for the synthesis of key spirocyclic building blocks and a representative spirocyclic drug.

Synthesis of Spiro[3.3]heptan-2-carboxylic acid

This protocol describes a common method for the preparation of a versatile spiro[3.3]heptane building block.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Potassium hydroxide

Procedure:

  • Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate. To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, slowly add diethyl malonate (1.0 eq). Stir the mixture at room temperature for 30 minutes. Add 1,3-dibromopropane (1.1 eq) dropwise and reflux the reaction mixture for 8 hours. After cooling, pour the mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by vacuum distillation.

  • Step 2: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid. The diester from the previous step is hydrolyzed using a solution of potassium hydroxide in ethanol/water under reflux for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid. The precipitated dicarboxylic acid is filtered, washed with cold water, and dried.

  • Step 3: Decarboxylation to Spiro[3.3]heptane-2-carboxylic acid. The crude dicarboxylic acid is heated at 180-200 °C until the evolution of carbon dioxide ceases. The resulting crude product is then purified by recrystallization or distillation to yield spiro[3.3]heptane-2-carboxylic acid.[9]

Synthesis of Tofogliflozin

The following is a simplified, conceptual representation of a synthetic route to the SGLT2 inhibitor Tofogliflozin, highlighting the formation of the spiroketal core.

Materials:

  • Protected Glucose Derivative (e.g., tetra-O-benzyl-D-glucopyranose)

  • (4-ethylphenyl)magnesium bromide

  • 5-bromo-2-methylbenzoic acid derivative

  • Strong base (e.g., n-butyllithium)

  • Lewis acid (e.g., BF₃·OEt₂)

Procedure:

  • Step 1: Glycosylation. A protected glucose derivative is reacted with a suitable aglycone precursor, often activated as a trichloroacetimidate, in the presence of a Lewis acid to form the C-aryl glucoside.

  • Step 2: Spiroketalization. The aglycone is further elaborated to introduce a hydroxymethyl group ortho to the glycosidic bond. Intramolecular cyclization is then induced, often under acidic conditions, to form the spiroketal ring system.

  • Step 3: Deprotection. The protecting groups on the glucose moiety are removed, typically by catalytic hydrogenation in the case of benzyl ethers, to yield the final product, Tofogliflozin.

Visualizing the Role of Spirocycles in Biological Systems and Drug Discovery

Diagrammatic representations of signaling pathways and experimental workflows are crucial for understanding the complex interplay of molecules in biological systems and for planning efficient drug discovery campaigns.

Signaling Pathways

The following diagrams, rendered using the DOT language for Graphviz, illustrate the signaling pathways targeted by spirocyclic drugs.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SHP2 SHP2 RTK->SHP2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS GTP RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation Survival ERK->Proliferation SHP2->RAS activates Spirocyclic_Inhibitor Spirocyclic SHP2 Inhibitor Spirocyclic_Inhibitor->SHP2 inhibits

Caption: SHP2 signaling pathway and the inhibitory action of spirocyclic compounds.

Menin_MLL_Signaling_Pathway Menin Menin MLL KMT2A (MLL) Fusion Protein Menin->MLL binds Chromatin Chromatin MLL->Chromatin HOXA9 HOXA9 Chromatin->HOXA9 activates transcription MEIS1 MEIS1 Chromatin->MEIS1 activates transcription Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis Revumenib Revumenib (Spirocyclic Inhibitor) Revumenib->Menin inhibits binding to MLL

Caption: Menin-MLL signaling pathway in AML and its inhibition by Revumenib.

Experimental Workflows

The following diagram illustrates a typical hit-to-lead optimization workflow for the development of spirocyclic drug candidates.

Hit_to_Lead_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Spirocyclic scaffolds) HTS->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val SAR SAR by Parallel Synthesis Hit_Val->SAR ADME In vitro ADME/ Toxicology SAR->ADME ADME->SAR Iterative Optimization Lead_Cand Lead Candidate Selection ADME->Lead_Cand In_Vivo In vivo Efficacy & PK/PD Studies Lead_Cand->In_Vivo

Caption: A typical hit-to-lead optimization workflow for spirocyclic compounds.

Conclusion

Spirocyclic scaffolds represent a valuable and increasingly utilized structural motif in modern medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to escape the limitations of flat, aromatic ring systems, offering a pathway to compounds with improved potency, selectivity, and pharmacokinetic properties. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships governing spirocyclic compounds will undoubtedly lead to the discovery of the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of spirocycles in their own discovery programs.

References

Methodological & Application

Synthesis of 4,7-Diazaspiro[2.5]octane dihydrochloride from 4-Boc-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4,7-diazaspiro[2.5]octane dihydrochloride from its tert-butoxycarbonyl (Boc) protected precursor, 4-Boc-4,7-diazaspiro[2.5]octane. The Boc protecting group is efficiently removed under acidic conditions using hydrochloric acid in a suitable solvent, yielding the corresponding dihydrochloride salt, a valuable building block in pharmaceutical and medicinal chemistry. This document outlines the reaction mechanism, a step-by-step experimental protocol, and expected outcomes.

Introduction

4,7-Diazaspiro[2.5]octane and its derivatives are important scaffolds in the development of novel therapeutic agents. The spirocyclic core imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. In multi-step syntheses, the protection of one of the nitrogen atoms of the diazaspirocycle is often necessary. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1] This application note details a standard and effective method for the deprotection of 4-Boc-4,7-diazaspiro[2.5]octane to furnish 4,7-diazaspiro[2.5]octane as its dihydrochloride salt.

Reaction and Mechanism

The deprotection of 4-Boc-4,7-diazaspiro[2.5]octane is achieved by treating the starting material with an excess of hydrochloric acid. The reaction proceeds via an acid-catalyzed cleavage of the carbamate functional group. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. In the presence of excess hydrochloric acid, both nitrogen atoms of the 4,7-diazaspiro[2.5]octane are protonated to form the dihydrochloride salt.

Experimental Protocol

Materials:

  • 4-Boc-4,7-diazaspiro[2.5]octane (MW: 212.29 g/mol )

  • 4M Hydrochloric Acid in 1,4-Dioxane

  • Anhydrous Diethyl Ether

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Boc-4,7-diazaspiro[2.5]octane (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous dichloromethane or 1,4-dioxane.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add 4M HCl in 1,4-dioxane (a minimum of 2.5 eq of HCl) dropwise with vigorous stirring. The addition of excess acid ensures the formation of the dihydrochloride salt.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, a precipitate of this compound should form.

  • If a precipitate has formed, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under high vacuum to a constant weight. The final product should be a white to off-white solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (g)Moles (mmol)Equivalents
4-Boc-4,7-diazaspiro[2.5]octaneC₁₁H₂₀N₂O₂212.291.004.711.0
4M HCl in 1,4-DioxaneHCl36.462.94 mL11.782.5
Product
This compoundC₆H₁₄Cl₂N₂185.09~0.87 (theoretical)4.711.0

Note: The yield of the reaction is typically high, often exceeding 90%.

Visualization

Reaction Workflow

Reaction_Workflow Synthesis of this compound Start Start: 4-Boc-4,7-diazaspiro[2.5]octane Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_HCl Add 4M HCl in Dioxane Cool->Add_HCl React Stir at Room Temperature (2-4 hours) Add_HCl->React Precipitate Precipitate with Diethyl Ether React->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry under Vacuum Filter->Dry End Product: 4,7-Diazaspiro[2.5]octane Dihydrochloride Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Boc Deprotection Mechanism Boc_Amine 4-Boc-4,7-diazaspiro[2.5]octane Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + 2HCl Intermediate1 Protonated Intermediate Protonation->Intermediate1 Cleavage Loss of tert-Butyl Cation Intermediate1->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Decarboxylation Decarboxylation (Loss of CO2) Carbamic_Acid->Decarboxylation Free_Amine 4,7-Diazaspiro[2.5]octane Decarboxylation->Free_Amine Protonation2 Protonation of Amines Free_Amine->Protonation2 + 2HCl Product This compound Protonation2->Product

References

Application Notes and Protocols: Deprotection of Boc-Protected 4,7-Diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,7-diazaspiro[2.5]octane moiety is a valuable building block in medicinal chemistry, frequently incorporated into a variety of drug candidates. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atoms of this spirocyclic diamine during multi-step syntheses. Its facile removal under acidic conditions allows for the timely unmasking of the amine functionality for subsequent reactions. This document provides detailed application notes and protocols for the deprotection of mono- and di-Boc-protected 4,7-diazaspiro[2.5]octane, offering a comparative overview of common deprotection strategies.

The Boc protecting group is readily cleaved under acidic conditions.[1] The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-labile functional groups. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[2][3]

Deprotection Methods and Quantitative Data

The selection of a deprotection method depends on several factors, including the stability of the substrate to acidic conditions and the desired final salt form of the product. Below is a summary of common deprotection protocols with typical reaction parameters. While specific quantitative data for the deprotection of Boc-protected 4,7-diazaspiro[2.5]octane is not extensively published, the following table provides representative conditions based on general procedures for Boc deprotection.

MethodReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)Notes
Method 1: Trifluoroacetic Acid (TFA) TFA, Dichloromethane (DCM)0 to RT1 - 4>95A common and efficient method. The product is obtained as a TFA salt.
Method 2: Hydrogen Chloride (HCl) in Dioxane 4M HCl in 1,4-DioxaneRT1 - 16>90Yields the hydrochloride salt, which is often a crystalline solid.[4][5]
Method 3: Thermal Deprotection High-boiling solvent (e.g., water, toluene)100 - 15024 - 72VariableA neutral method that avoids the use of strong acids, but may require high temperatures and long reaction times.[6]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected 4,7-diazaspiro[2.5]octane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected 4,7-diazaspiro[2.5]octane in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (typically 20-50% v/v) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (for the free amine): a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the aqueous layer is basic. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • Work-up (for the TFA salt): a. Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. The resulting residue is the TFA salt of 4,7-diazaspiro[2.5]octane and can be used in the next step without further purification. If a solid is desired, trituration with diethyl ether may be performed.

Method 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol details the deprotection of the Boc group using a commercially available solution of 4M HCl in 1,4-dioxane.

Materials:

  • Boc-protected 4,7-diazaspiro[2.5]octane

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the Boc-protected 4,7-diazaspiro[2.5]octane in a minimal amount of a suitable solvent like methanol or dichloromethane, or use it directly if it is an oil.

  • Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Reaction: Stir the mixture at room temperature. The deprotection is often complete within 1 to 16 hours.[4] The hydrochloride salt of the product may precipitate out of the solution.

  • Isolation: a. If a precipitate has formed, collect the solid by filtration, wash with diethyl ether, and dry under vacuum. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue is the hydrochloride salt. Trituration with diethyl ether can be performed to obtain a solid.

Visualizations

Chemical Reaction Pathway

deprotection_reaction cluster_reagents Boc-Protected_4,7-diazaspiro[2.5]octane Boc-Protected 4,7-diazaspiro[2.5]octane 4,7-diazaspiro[2.5]octane_Salt 4,7-diazaspiro[2.5]octane (TFA or HCl Salt) Boc-Protected_4,7-diazaspiro[2.5]octane->4,7-diazaspiro[2.5]octane_Salt Deprotection Free_Amine 4,7-diazaspiro[2.5]octane (Free Amine) 4,7-diazaspiro[2.5]octane_Salt->Free_Amine Neutralization reagent Acidic Conditions (TFA/DCM or HCl/Dioxane) workup Aqueous Work-up (Base)

Caption: General deprotection scheme for Boc-protected 4,7-diazaspiro[2.5]octane.

Experimental Workflow

experimental_workflow cluster_protocol Deprotection Protocol start Start dissolve Dissolve Boc-protected starting material in anhydrous solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA or HCl in Dioxane) dissolve->add_reagent react Stir at appropriate temperature add_reagent->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Perform aqueous work-up or direct concentration monitor->workup Reaction Complete isolate Isolate and purify the deprotected product workup->isolate end End isolate->end

Caption: A typical experimental workflow for Boc deprotection.

Conclusion

The deprotection of Boc-protected 4,7-diazaspiro[2.5]octane is a critical step in the synthesis of various biologically active molecules. The choice between TFA and HCl-based methods will depend on the specific requirements of the synthetic route. The protocols provided herein offer robust and reliable procedures for achieving efficient deprotection. Researchers should optimize reaction conditions for their specific substrates to ensure high yields and purity.

References

Application Notes and Protocols for 4,7-Diazaspiro[2.5]octane Dihydrochloride in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Spirocyclic scaffolds, such as 4,7-diazaspiro[2.5]octane, are increasingly being incorporated into PROTAC linkers to impart rigidity. This structural constraint can pre-organize the molecule into a bioactive conformation, potentially improving binding affinity for the target protein and E3 ligase, enhancing cell permeability, and improving pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis and utilization of 4,7-diazaspiro[2.5]octane dihydrochloride in the construction of PROTACs.

Rationale for Using 4,7-Diazaspiro[2.5]octane in PROTAC Linkers

The incorporation of the 4,7-diazaspiro[2.5]octane moiety into PROTAC linkers offers several advantages:

  • Increased Rigidity: The spirocyclic nature of the linker reduces conformational flexibility, which can lead to a more favorable energetic profile for ternary complex formation.

  • Improved Physicochemical Properties: The introduction of a rigid, three-dimensional element can improve solubility and other drug-like properties compared to linear, flexible linkers which are more prone to hydrophobic collapse.

  • Vectorial Control: The defined geometry of the spirocycle allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for optimal ternary complex formation and subsequent ubiquitination.

  • Novel Chemical Space: The use of unique spirocyclic linkers provides access to novel chemical matter, offering opportunities for new intellectual property.

General Synthesis Workflow

The synthesis of a PROTAC incorporating a 4,7-diazaspiro[2.5]octane linker typically follows a modular and convergent strategy. The general workflow involves the synthesis of the spirocyclic linker intermediate, followed by its sequential coupling to the E3 ligase ligand and the POI-targeting warhead.

PROTAC Synthesis Workflow cluster_0 Preparation of Building Blocks cluster_1 PROTAC Assembly cluster_2 Final Product Warhead_Synthesis Synthesis of Functionalized Warhead Coupling_2 Couple Warhead to Linker-E3 Ligase Conjugate Warhead_Synthesis->Coupling_2 E3_Ligase_Ligand_Synthesis Synthesis of Functionalized E3 Ligase Ligand Coupling_1 Couple Spiro Linker to E3 Ligase Ligand E3_Ligase_Ligand_Synthesis->Coupling_1 Spiro_Linker_Synthesis Synthesis of Mono-protected 4,7-Diazaspiro[2.5]octane Spiro_Linker_Synthesis->Coupling_1 Deprotection Deprotection of Spiro Linker Coupling_1->Deprotection Deprotection->Coupling_2 Purification Purification and Characterization Coupling_2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC PROTAC Biological Characterization Cell_Treatment Treat cells with PROTAC at various concentrations Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis Ternary_Complex Ternary Complex Formation Assay (e.g., Co-IP, FRET) Cell_Treatment->Ternary_Complex Ubiquitination Target Protein Ubiquitination Assay Cell_Treatment->Ubiquitination Western_Blot Western Blotting for Target Protein Levels Cell_Lysis->Western_Blot Data_Analysis Quantify band intensity and determine DC50/Dmax Western_Blot->Data_Analysis

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4,7-Diazaspiro[2.5]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Diazaspiro[2.5]octane is a conformationally constrained scaffold that holds significant promise in drug discovery and peptide mimetic design. Its rigid spirocyclic core can introduce favorable three-dimensional structural motifs into peptidomimetics and other small molecules, potentially leading to enhanced biological activity, selectivity, and metabolic stability. This document provides detailed application notes and protocols for the use of 4,7-Diazaspiro[2.5]octane dihydrochloride in solid-phase synthesis (SPS), a cornerstone technique for the efficient assembly of complex molecules.

The dihydrochloride salt of 4,7-Diazaspiro[2.5]octane requires appropriate preparation, including neutralization and selective protection, before its incorporation into a solid-phase synthesis workflow. The following protocols are based on established methodologies for handling diamines and standard solid-phase peptide synthesis (SPPS) techniques.

Data Presentation

Table 1: Physicochemical Properties of 4,7-Diazaspiro[2.5]octane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4,7-Diazaspiro[2.5]octaneC₆H₁₂N₂112.17Parent scaffold
This compoundC₆H₁₄Cl₂N₂185.09Starting material, water-soluble salt
4-Boc-4,7-diazaspiro[2.5]octaneC₁₁H₂₀N₂O₂212.29Mono-protected intermediate for SPPS

Table 2: Typical Reagents for Solid-Phase Synthesis Workflow

StepReagent/SolventPurposeTypical Concentration/Equivalents
Resin SwellingDichloromethane (DCM)Prepares the resin for reaction-
Mono-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Protects one of the amine groups1 equivalent
Resin LoadingDiisopropylcarbodiimide (DIC), HOBtActivates carboxyl group for coupling to resin2-4 equivalents
Boc DeprotectionTrifluoroacetic acid (TFA) in DCMRemoves the Boc protecting group20-50% (v/v)
Peptide CouplingHBTU, HATU, or HCTU/DIPEACouples the next amino acid or building block3-5 equivalents
CleavageTFA, TIS, Water, DODTCleaves the final compound from the resine.g., 95:2.5:2.5 (v/v/v)

Experimental Protocols

Protocol 1: Preparation of Mono-Boc-4,7-diazaspiro[2.5]octane from Dihydrochloride Salt

This protocol describes the neutralization and selective mono-protection of this compound, a crucial first step for its use in solid-phase synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water (deionized)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Neutralization:

    • Dissolve this compound (1.0 eq) in water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NaOH (2.0 eq) in water, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 30 minutes.

  • Mono-Boc Protection:

    • To the aqueous solution of the free diamine, add an equal volume of DCM.

    • Add a solution of Boc₂O (1.0 eq) in DCM dropwise to the biphasic mixture with vigorous stirring.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield pure mono-Boc-4,7-diazaspiro[2.5]octane.

Protocol 2: Loading of Mono-Boc-4,7-diazaspiro[2.5]octane onto a Solid Support (e.g., 2-Chlorotrityl Chloride Resin)

This protocol details the attachment of the mono-protected spirocyclic scaffold to a 2-chlorotrityl chloride (2-CTC) resin, a common solid support for anchoring amines.

Materials:

  • Mono-Boc-4,7-diazaspiro[2.5]octane

  • 2-Chlorotrityl chloride resin

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a filter

  • Shaker or vortexer

Procedure:

  • Resin Swelling:

    • Place the 2-CTC resin in a solid-phase synthesis vessel.

    • Add anhydrous DCM and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DCM.

  • Loading Reaction:

    • Dissolve mono-Boc-4,7-diazaspiro[2.5]octane (2-3 eq relative to resin loading capacity) in anhydrous DCM.

    • Add DIPEA (4-6 eq) to the solution.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping of Unreacted Sites:

    • Drain the reaction solution.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

    • Drain the capping solution.

  • Washing:

    • Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Determination of Loading Efficiency (Optional):

    • A small, accurately weighed amount of the dried resin can be subjected to a known analytical method (e.g., spectrophotometric determination after Fmoc-Cl treatment of a cleaved sample) to determine the loading capacity.

Protocol 3: Solid-Phase Elongation from the Resin-Bound Scaffold

This protocol outlines the general steps for deprotecting the Boc group and coupling the next building block (e.g., an Fmoc-protected amino acid) to the spirocyclic scaffold.

Materials:

  • Resin-bound mono-Boc-4,7-diazaspiro[2.5]octane

  • 20-50% Trifluoroacetic acid (TFA) in DCM

  • DCM

  • Dimethylformamide (DMF)

  • DIPEA

  • Fmoc-protected amino acid (or other building block)

  • Coupling reagent (e.g., HBTU, HATU, HCTU)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Swell the resin in DCM for 30 minutes, then drain.

  • Boc Deprotection:

    • Add a solution of 20-50% TFA in DCM to the resin.

    • Agitate for 30 minutes.

    • Drain the deprotection solution.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIPEA in DMF (3x) to neutralize the trifluoroacetate salt.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and the coupling reagent (e.g., HBTU, 2.9 eq) in DMF.

    • Add DIPEA (6-10 eq) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next cycle of deprotection and coupling.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol describes the final step of cleaving the synthesized molecule from the solid support.

Materials:

  • Dried, final product-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen stream or vacuum desiccator

Procedure:

  • Resin Preparation:

    • Wash the final resin-bound product with DCM and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation:

    • Filter the cleavage mixture to separate the resin beads.

    • Collect the filtrate and add it dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

    • A precipitate of the crude product should form.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the precipitated product.

    • Decant the ether.

    • Wash the pellet with cold diethyl ether (2x) to remove scavengers and residual cleavage cocktail.

    • Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purified product should be characterized by appropriate analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualization

experimental_workflow cluster_solution_phase Solution-Phase Preparation cluster_solid_phase Solid-Phase Synthesis start 4,7-Diazaspiro[2.5]octane dihydrochloride neutralization Neutralization (e.g., NaOH) start->neutralization mono_boc Mono-Boc Protection (Boc₂O) neutralization->mono_boc purification Purification (Column Chromatography) mono_boc->purification loading Loading onto Resin purification->loading Transfer to SPPS resin_prep Resin Swelling (e.g., 2-CTC Resin in DCM) resin_prep->loading capping Capping Unreacted Sites loading->capping elongation Elongation Cycles (Deprotection & Coupling) capping->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage final_product Crude Product cleavage->final_product purification_final Final Purification (RP-HPLC) final_product->purification_final logical_relationship start Starting Material: 4,7-Diazaspiro[2.5]octane.2HCl step1 Neutralization & Mono-Boc Protection start->step1 intermediate Key Intermediate: 4-Boc-4,7-diazaspiro[2.5]octane step1->intermediate step2 Attachment to Solid Support intermediate->step2 on_resin Resin-Bound Scaffold step2->on_resin step3 Iterative Deprotection & Coupling on_resin->step3 final_resin Final Product on Resin step3->final_resin step4 Cleavage & Deprotection final_resin->step4 final_product Final Purified Product step4->final_product

Application Notes and Protocols for Coupling Reactions of 4,7-Diazaspiro[2.5]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving 4,7-diazaspiro[2.5]octane dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The unique spirocyclic scaffold of this diamine offers a rigid three-dimensional structure that can be exploited to explore new chemical space in the design of novel therapeutics.[1][2] This document outlines procedures for common and crucial transformations such as amide bond formation, Buchwald-Hartwig amination, and reductive amination.

Handling of this compound

4,7-Diazaspiro[2.5]octane is typically supplied as a dihydrochloride salt to improve its stability and handling. For most coupling reactions, the free base is required. This can be achieved by in-situ neutralization with a suitable base. It is crucial to use at least two equivalents of base to neutralize the dihydrochloride salt, with additional equivalents often required to drive the coupling reaction to completion.

Alternatively, the Boc-protected derivative, 4-Boc-4,7-diazaspiro[2.5]octane, can be used.[1] This allows for selective reaction at the unprotected secondary amine. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization if desired.[1]

Amide Coupling Protocols

Amide bond formation is a fundamental reaction in drug discovery. 4,7-diazaspiro[2.5]octane can be coupled with carboxylic acids using standard coupling agents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[3][4]

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add this compound (1.0-1.2 eq).

  • Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0-4.0 eq), to the mixture and stir for 10-15 minutes at room temperature to ensure complete neutralization of the dihydrochloride salt.

  • Add HATU (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Summary of HATU-Mediated Amide Coupling Conditions
ParameterCondition
Coupling ReagentHATU
Stoichiometry (Acid:Amine:HATU:Base)1.0 : 1.0-1.2 : 1.1-1.5 : 3.0-4.0
BaseDIPEA, TEA
SolventDMF, DCM
TemperatureRoom Temperature
Reaction Time2-16 hours

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This method can be employed to couple 4,7-diazaspiro[2.5]octane with aryl halides or triflates.

Experimental Protocol:

  • In an oven-dried reaction vessel, combine the aryl halide or triflate (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 eq), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos) (0.02-0.10 eq).[2]

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃) (3.0-4.0 eq).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-110 °C).

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Summary of Buchwald-Hartwig Amination Conditions
ParameterCondition
CatalystPd₂(dba)₃, Pd(OAc)₂
LigandBINAP, Xantphos, RuPhos
BaseNaOtBu, LiHMDS, K₂CO₃
SolventToluene, Dioxane, THF
Temperature80-110 °C
Reaction Time12-24 hours

Reductive Amination Protocol

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. 4,7-diazaspiro[2.5]octane can be alkylated via reductive amination with aldehydes or ketones.

Experimental Protocol:

  • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF.

  • Add a base (e.g., TEA or DIPEA) (2.0-2.5 eq) to neutralize the dihydrochloride salt.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Table 3: Summary of Reductive Amination Conditions
ParameterCondition
Carbonyl SourceAldehyde or Ketone
Reducing AgentSodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaBH₃CN)
BaseTEA, DIPEA
SolventMethanol, DCE, THF
TemperatureRoom Temperature
Reaction Time12-24 hours

Visualizing the Workflow

The following diagram illustrates a general workflow for a coupling reaction with this compound.

G General Workflow for Coupling Reactions cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Weigh 4,7-Diazaspiro[2.5]octane dihydrochloride and Coupling Partner B Add Anhydrous Solvent A->B C Add Base for Neutralization B->C D Add Coupling Reagent/ Catalyst System C->D E Stir at Appropriate Temperature D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup (Extraction and Washes) G->H I Dry and Concentrate Organic Layer H->I J Column Chromatography I->J K Characterize Pure Product (NMR, MS) J->K

Caption: General Experimental Workflow.

References

Application of 4,7-Diazaspiro[2.5]octane Dihydrochloride in Drug Discovery: A Focus on Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,7-diazaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited to design novel therapeutic agents. Its rigid, spirocyclic nature allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. This application note focuses on the utility of 4,7-diazaspiro[2.5]octane dihydrochloride and its derivatives in the discovery of anticancer drugs, with a particular emphasis on their role as inhibitors of the Janus Kinase (JAK) signaling pathway.

Key Applications in Oncology

Derivatives of 4,7-diazaspiro[2.5]octane have emerged as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine-mediated signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

A notable example is the compound 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one , which has been identified as a potent JAK inhibitor. While specific data for this exact compound is not publicly available, a closely related analog, compound 7j from a study on novel JAK inhibitors, demonstrates the potential of this scaffold.

Quantitative Data

The inhibitory activity of a representative 4,7-diazaspiro[2.5]octane derivative (Compound 7j) against the four members of the JAK family is summarized in the table below. This data highlights the potential for developing both selective and pan-JAK inhibitors based on this scaffold.

TargetIC50 (nM)
JAK12.8
JAK21.9
JAK315.4
TYK23.3

Data for Compound 7j, a representative JAK inhibitor with a related core structure.

Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway by 4,7-diazaspiro[2.5]octane-based compounds can block aberrant signaling in cancer cells, leading to reduced tumor growth and survival.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Gene Transcription (Proliferation, Survival) DNA->Gene 9. Gene Activation Inhibitor 4,7-Diazaspiro [2.5]octane Derivative Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of 4,7-diazaspiro[2.5]octane derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the anticancer properties of 4,7-diazaspiro[2.5]octane derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4,7-Diazaspiro[2.5]octane derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include wells with untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compound (4,7-Diazaspiro[2.5]octane derivative) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS containing RNase A.

  • Incubate at 37°C for 30 minutes.

  • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis_Assay_Logic Start Treated Cell Population Stain Stain with Annexin V-FITC & PI Start->Stain Analyze Flow Cytometry Analysis Stain->Analyze Q1 Q1: Necrotic (Annexin V-/PI+) Analyze->Q1 Q2 Q2: Late Apoptotic (Annexin V+/PI+) Analyze->Q2 Q3 Q3: Viable (Annexin V-/PI-) Analyze->Q3 Q4 Q4: Early Apoptotic (Annexin V+/PI-) Analyze->Q4

Caption: Quadrant analysis of apoptosis assay results.

Conclusion

This compound serves as a versatile and valuable scaffold for the development of novel anticancer agents. Its application in the design of potent JAK inhibitors demonstrates its potential to address key signaling pathways implicated in cancer progression. The experimental protocols provided herein offer a robust framework for the in vitro characterization of such compounds, facilitating their advancement in the drug discovery pipeline. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

Application Notes and Protocols for Utilizing 4,7-Diazaspiro[2.5]octane Dihydrochloride as a Rigid Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Rigid Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a powerful strategy against previously "undruggable" targets.[][2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the POI.[5]

Rigid linkers, such as those based on spirocyclic scaffolds like 4,7-diazaspiro[2.5]octane, are increasingly being explored in PROTAC design.[6] These linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing the cooperativity and stability of the ternary complex.[7] The constrained nature of rigid linkers can also improve pharmacokinetic properties by reducing the molecule's flexibility and polar surface area.[8] This application note provides an overview of the use of 4,7-diazaspiro[2.5]octane dihydrochloride as a rigid linker in PROTAC design, including hypothetical performance data and detailed experimental protocols for evaluation.

Data Presentation: Performance of a Hypothetical PROTAC (PROTAC-DS1) Employing a 4,7-Diazaspiro[2.5]octane Linker

The following tables summarize representative quantitative data for a hypothetical PROTAC, herein named PROTAC-DS1, which utilizes a 4,7-diazaspiro[2.5]octane linker to target a hypothetical protein kinase (PK-1) for degradation via the VHL E3 ligase.

Table 1: In Vitro Degradation Efficiency of PROTAC-DS1

ParameterValueCell LineTreatment Time
DC50 (nM) 25HEK29324 hours
Dmax (%) 92HEK29324 hours
t1/2 of Degradation (hours) 4HEK293-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Binding Affinities of PROTAC-DS1

Binding InteractionMethodBinding Affinity (KD, nM)
PROTAC-DS1 to PK-1 Isothermal Titration Calorimetry (ITC)50
PROTAC-DS1 to VHL E3 Ligase Surface Plasmon Resonance (SPR)120
Ternary Complex (PK-1-PROTAC-DS1-VHL) Fluorescence Polarization (FP)15

Table 3: Cell Viability and Permeability of PROTAC-DS1

ParameterValueAssayCell Line
IC50 (µM) >10CellTiter-Glo®HEK293
Apparent Permeability (Papp, 10⁻⁶ cm/s) 5.2PAMPA-
Efflux Ratio 1.8Caco-2-

IC50: Half-maximal inhibitory concentration for cell viability. Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay. Efflux Ratio from Caco-2 assay.

Signaling Pathway and Experimental Workflows

dot

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with 4,7-Diazaspiro[2.5]octane linker) POI Protein of Interest (e.g., PK-1) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

dot

Western_Blot_Workflow A 1. Cell Culture and Treatment with PROTAC-DS1 B 2. Cell Lysis and Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection (Chemiluminescence) E->F G 7. Data Analysis (Quantify Protein Levels, Determine DC50/Dmax) F->G

Caption: Western Blot workflow for PROTAC evaluation.

dot

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of PROTAC-DS1 A->B C 3. Incubate for Desired Time (e.g., 72h) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Measure Luminescence D->E F 6. Data Analysis (Calculate % Viability, Determine IC50) E->F

Caption: Cell viability assay workflow.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a 4,7-Diazaspiro[2.5]octane Linker

This protocol provides a general synthetic scheme. The specific POI and E3 ligase ligands will require appropriate functional groups for coupling.

  • Protection of 4,7-diazaspiro[2.5]octane: React this compound with a suitable protecting group (e.g., Boc anhydride) to selectively protect one of the amine functionalities.

  • Coupling with the first ligand: Couple the unprotected amine of the spirocyclic linker with the first ligand (e.g., the POI ligand) using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

  • Deprotection: Selectively remove the protecting group from the second amine of the spirocyclic linker.

  • Coupling with the second ligand: Couple the newly deprotected amine with the second ligand (e.g., the E3 ligase ligand) using similar amide bond formation conditions.

  • Purification: Purify the final PROTAC compound using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to determine the DC50 and Dmax of the PROTAC.

Materials:

  • Cell line of interest

  • PROTAC-DS1 stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI (PK-1) and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of PROTAC-DS1 (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay assesses the cytotoxicity of the PROTAC.

Materials:

  • Cell line of interest

  • PROTAC-DS1 stock solution (in DMSO)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density.

  • PROTAC Treatment: Add serial dilutions of PROTAC-DS1 to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.

Materials:

  • HEK293 cells

  • Plasmids for expressing NanoLuc®-POI and HaloTag®-E3 ligase

  • Transfection reagent

  • PROTAC-DS1

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression plasmids.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of PROTAC-DS1 to the wells and incubate.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Measurement: Measure both donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® 618, >600 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation.

Conclusion

The use of rigid linkers like this compound holds significant promise for the development of potent and selective PROTAC degraders. By constraining the conformational flexibility of the molecule, these linkers can facilitate the formation of a stable and productive ternary complex, leading to efficient protein degradation. The protocols and representative data presented in these application notes provide a framework for the design, synthesis, and evaluation of novel PROTACs incorporating this and similar rigid linker scaffolds. Rigorous experimental validation, as outlined in the provided methodologies, is crucial for advancing these next-generation protein degraders towards therapeutic applications.

References

Application Notes: Incorporating 4,7-Diazaspiro[2.5]octane into Small Molecule Inhibitors of BMPR2 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the 4,7-diazaspiro[2.5]octane scaffold into small molecule inhibitors, with a specific focus on the development of potent and selective inhibitors for the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase implicated in various diseases, including pulmonary arterial hypertension.[1][2][3]

The 4,7-diazaspiro[2.5]octane moiety is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can enhance the pharmacological properties of small molecules.[1][2] Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles.

Rationale for Incorporating 4,7-Diazaspiro[2.5]octane

The unique spirocyclic nature of 4,7-diazaspiro[2.5]octane provides several advantages in drug design:

  • Structural Rigidity and Three-Dimensionality: The spirocyclic system imparts a well-defined three-dimensional conformation, which can lead to more specific interactions with the target protein and improve binding affinity.

  • Novel Chemical Space: It allows for the exploration of novel chemical space, potentially leading to the discovery of inhibitors with unique binding modes and improved intellectual property positions.

  • Modulation of Physicochemical Properties: The diaza-scaffold can be functionalized to fine-tune solubility, lipophilicity, and other properties crucial for drug development.

Case Study: BMPR2 Kinase Inhibitors

Recent research has demonstrated the successful incorporation of a 7-phenyl-4,7-diazaspiro[2.5]octane derivative into a series of potent and selective BMPR2 kinase inhibitors.[3][4][5] These compounds, identified through DNA-encoded chemical library screening, exhibit low nanomolar potency and high selectivity for BMPR2 over other related kinases.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of representative BMPR2 inhibitors incorporating the 4,7-diazaspiro[2.5]octane scaffold.

Table 1: In Vitro Potency of BMPR2 Inhibitors [3][4][5]

Compound IDStructureBMPR2 IC50 (nM)
CDD-1281 1.2
CDD-1653 2.8

Table 2: Kinase Selectivity Profile of CDD-1281 [3][4][5]

KinaseIC50 (nM)Fold Selectivity vs. BMPR2
BMPR2 1.2 1
ALK1>250>208
ALK2>250>208
ALK3>1000>833
ALK4Inactive-
ALK5>1000>833
ALK6>1000>833
ACVR2AInactive-
ACVR2BInactive-
TGFBR2>1000>833

Experimental Protocols

General Synthesis of 4,7-Diazaspiro[2.5]octane Containing BMPR2 Inhibitors

The synthesis of the target inhibitors involves a key coupling reaction between a functionalized 4,7-diazaspiro[2.5]octane derivative and a di-substituted pyrimidine core.[3][4][5]

Experimental Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Nucleophilic Aromatic Substitution cluster_product Final Product Start_Mat_1 7-Phenyl-4,7- diazaspiro[2.5]octane Reaction Coupling Reaction Start_Mat_1->Reaction Start_Mat_2 2,4-Dichloro-5- methoxypyrimidine Start_Mat_2->Reaction Product BMPR2 Inhibitor (e.g., CDD-1281) Reaction->Product

Caption: General synthetic workflow for BMPR2 inhibitors.

Protocol for the Synthesis of a Representative BMPR2 Inhibitor (e.g., Analog of CDD-1281):

This protocol is a representative example based on the general scheme provided in the literature.[3][4][5]

Step 1: Synthesis of 7-Phenyl-4,7-diazaspiro[2.5]octane

  • Detailed protocols for the multi-step synthesis of this specific starting material are often proprietary or described in patents. A general approach involves the reaction of 1-aminocyclopropanecarboxylic acid derivatives.[2]

Step 2: Coupling of 7-Phenyl-4,7-diazaspiro[2.5]octane with 2,4-Dichloro-5-methoxypyrimidine [3][4][5]

  • To a solution of 7-phenyl-4,7-diazaspiro[2.5]octane (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add 2,4-dichloro-5-methoxypyrimidine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Step 3: Further Functionalization (if necessary)

  • The remaining chloro-substituent on the pyrimidine ring can be further displaced with other amines or nucleophiles to generate a library of analogs for structure-activity relationship (SAR) studies.

BMPR2 Kinase Inhibition Assay Protocol

This protocol is a general representation of an in vitro kinase assay to determine the IC50 values of the synthesized inhibitors.

Experimental Workflow:

Assay_Workflow cluster_components Assay Components cluster_incubation Reaction cluster_detection Detection Enzyme Recombinant BMPR2 Kinase Incubation Incubation at 30°C Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation Cofactor ATP Cofactor->Incubation Inhibitor Test Compound Inhibitor->Incubation Detection Quantification of Phosphorylation Incubation->Detection

Caption: Workflow for the BMPR2 kinase inhibition assay.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Add recombinant human BMPR2 kinase domain to the wells of a 384-well plate.

  • Add the synthesized inhibitors at varying concentrations (typically a 10-point serial dilution).

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to its Km) and a suitable peptide substrate.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway

BMPR2 is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway, which is a subset of the Transforming Growth Factor-beta (TGF-β) superfamily signaling cascade.[1][6] Dysregulation of this pathway is associated with various diseases, including pulmonary arterial hypertension.[1][6]

BMPR2_Signaling cluster_nucleus BMPR2 BMPR2 (Type II Receptor) Type_I_Receptor Type I Receptor (e.g., ALK3, ALK6) BMPR2->Type_I_Receptor Recruits and Phosphorylates SMAD1_5_8 R-SMADs (SMAD1/5/8) Type_I_Receptor->SMAD1_5_8 Phosphorylates SMAD_Complex SMAD Complex SMAD1_5_8->SMAD_Complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Inhibitor 4,7-Diazaspiro[2.5]octane Inhibitor Inhibitor->BMPR2 Inhibits Kinase Activity

Caption: The canonical BMPR2 signaling pathway and the point of inhibition.

Pathway Description:

  • Ligand Binding: A Bone Morphogenetic Protein (BMP) ligand binds to the BMPR2, a type II receptor.

  • Receptor Complex Formation: This binding event recruits and activates a type I receptor (e.g., ALK3 or ALK6).

  • SMAD Phosphorylation: The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.

  • SMAD Complex Formation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4.

  • Nuclear Translocation and Gene Transcription: This SMAD complex translocates into the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[1]

  • Inhibition: Small molecule inhibitors containing the 4,7-diazaspiro[2.5]octane scaffold bind to the ATP-binding site of the BMPR2 kinase domain, preventing the phosphorylation cascade and subsequent downstream signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 4,7-diazaspiro[2.5]octane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 4,7-diazaspiro[2.5]octane core?

A1: The synthesis of 4,7-diazaspiro[2.5]octane typically involves multi-step sequences. Two common starting points are diethyl malonate and 1-aminocyclopropane carboxylic acid. One patented method involves using diethyl malonate as a raw material, proceeding through cyclization, Hoffman reaction, hydrolysis, acylation for recyclization, and reduction reactions to obtain the final product.[1][2] Another approach starts with a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate, which undergoes substitution, protection, deprotection, and reduction.[3] The choice of route often depends on the availability of starting materials, scale, and desired protecting groups.

Q2: My initial cyclopropanation of diethyl malonate with 1,2-dibromoethane shows a low yield. What are the critical parameters?

A2: Low yield in the synthesis of diethyl 1,1-cyclopropanedicarboxylate is a common issue. Key parameters to control are the base, solvent, temperature, and catalyst. Using a strong base like potassium carbonate (K₂CO₃) or a milder one like potassium bicarbonate (KHCO₃) in a solvent like DMF is typical.[1] Phase-transfer catalysts such as tetrabutylammonium bromide (Bu₄NBr) can significantly improve the reaction rate and yield. Reaction temperature and time are also crucial; some protocols call for reflux at 80°C for 15-16 hours, while others start at room temperature and then heat to 100°C for a shorter period to drive the reaction to completion.[1]

Q3: Are there safer alternatives to hazardous reagents sometimes used in these synthesis routes?

A3: Yes, modern synthetic routes have been developed to avoid hazardous reagents. For instance, some methods have been designed to circumvent the use of boron trifluoride diethyl etherate, which is flammable, explosive, and corrosive.[3][4] Similarly, the choice of reducing agent for converting amide functionalities to amines can be critical. Instead of harsh reducing agents, methods that directly produce the desired amine through a final cyclization step can be employed to avoid this reduction problem altogether.[4]

Q4: I'm having trouble with the final Boc-protection step. What conditions are optimal for this reaction?

A4: The protection of the 4,7-diazaspiro[2.5]octane core with a tert-butoxycarbonyl (Boc) group is a standard procedure. The reaction is typically carried out in an alcohol solvent like ethanol (EtOH) with a base such as sodium hydroxide (NaOH). Di-tert-butyl dicarbonate ((Boc)₂O) is the standard Boc-anhydride reagent. A critical parameter is temperature control; the reaction is often initiated at a low temperature (below 5°C) during the addition of (Boc)₂O and then allowed to slowly warm to room temperature for several hours to ensure complete reaction.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in diethyl 1,1-cyclopropanedicarboxylate synthesis Inefficient cyclization.Ensure anhydrous conditions. Optimize the base (K₂CO₃ vs. KHCO₃) and consider adding a phase-transfer catalyst (e.g., Bu₄NBr).[1] Monitor the reaction by TLC to determine the optimal reaction time and temperature profile.[1]
Incomplete reduction of amide to amine Incorrect choice or amount of reducing agent.Use a suitable reducing agent known to be effective for carbon-oxygen double bond reduction without affecting other functional groups.[3] Consider alternative synthesis routes that avoid this reduction step if possible.[4]
Side product formation during Boc-protection Reaction temperature too high or incorrect stoichiometry.Maintain a low temperature (0-5°C) during the addition of (Boc)₂O.[2] Use a slight excess of (Boc)₂O and monitor the reaction progress to avoid over-reaction or side product formation.
Difficulty in purification of the final product Presence of closely related impurities.Column chromatography is a common purification method.[2] Ensure the chosen solvent system provides good separation. Recrystallization can also be an effective final purification step for crystalline products.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Diethyl 1,1-cyclopropanedicarboxylate Synthesis[1]

Parameter Embodiment 1 Embodiment 2
Diethyl Malonate 24 g288 g
1,2-Dibromoethane 33.8 g405.4 g
Base 51.8 g K₂CO₃449.7 g KHCO₃
Catalyst 0.24 g Bu₄NBr1.67 g Bu₄NBr
Solvent 120 mL DMF1.5 L DMF
Reaction Conditions 80°C, 15hRoom temp, 16h then 100°C, 2h
Yield 70.3%76.3%

Table 2: Yields for the Final Boc-Protection Step[2]

Parameter Embodiment 1 Embodiment 2
4,7-Diazaspiro[2.5]octane 2.8 g64.9 g
(Boc)₂O 10.9 g252.6 g
Base 2.2 g NaOH51 g NaOH
Solvent 40 mL EtOH650 mL EtOH
Reaction Conditions <5°C to Room temp, 13h<5°C to Room temp, 13h
Yield 67.3%73%

Experimental Protocols & Workflows

General Synthesis Workflow

The following diagram illustrates a common multi-step synthesis pathway for Boc-protected 4,7-diazaspiro[2.5]octane starting from diethyl malonate.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2-4: Intermediate Steps cluster_2 Step 5: Boc Protection A Diethyl Malonate + 1,2-Dibromoethane B Diethyl 1,1-cyclopropanedicarboxylate A->B K₂CO₃, Bu₄NBr DMF, 80°C C Series of Reactions: - Hoffman Reaction - Hydrolysis - Acylation/Recyclization - Reduction B->C D 4,7-Diazaspiro[2.5]octane C->D E tert-Butyl 4,7-diazaspiro[2.5]octane -7-carboxylate D->E (Boc)₂O, NaOH EtOH, 0°C to RT

General synthesis workflow for 4,7-diazaspiro[2.5]octane derivatives.
Troubleshooting Logic for Low Yield

This diagram provides a logical flow for diagnosing the cause of low yields during the synthesis.

G Start Low Yield Observed Q1 Which step shows low yield? Start->Q1 Step1 Cyclopropanation Q1->Step1 Step 1 Step_Inter Intermediate Steps Q1->Step_Inter Intermediate Step_Final Final Protection / Reduction Q1->Step_Final Final Step Check_Reagents Verify reagent purity and stoichiometry Step1->Check_Reagents Check_Conditions Optimize reaction conditions (Temp, Time, Catalyst) Step1->Check_Conditions Check_Side_Reactions Identify side products (NMR, LC-MS) Step_Inter->Check_Side_Reactions Check_Purification Analyze purification loss (Column, Recrystallization) Step_Final->Check_Purification Check_Reagents->Check_Conditions Check_Conditions->Check_Side_Reactions Check_Side_Reactions->Check_Purification

Troubleshooting decision tree for low yield diagnosis.
Detailed Experimental Protocol: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate[1]

  • To a 250 mL three-necked reaction flask equipped with a condenser and a drying tube, add 24 g of diethyl malonate, 33.8 g of 1,2-dibromoethane, 51.8 g of K₂CO₃, 0.24 g of Bu₄NBr, and 120 mL of DMF.

  • Heat the mixture in an oil bath to 80°C and maintain a reflux for 15 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to slowly cool to room temperature.

  • Filter the mixture to remove the potassium salts formed during the reaction.

  • Wash the collected solids with 100 mL of ethyl acetate (EA).

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The resulting product is 19.6 g of diethyl 1,1-cyclopropanedicarboxylate (yield: 70.3%).

References

Overcoming solubility issues with 4,7-Diazaspiro[2.5]octane dihydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 4,7-diazaspiro[2.5]octane dihydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a spirocyclic diamine salt. Spirocyclic scaffolds are of significant interest in medicinal chemistry as they offer three-dimensional diversity, which can lead to improved pharmacological properties. This compound and its derivatives are often used as building blocks in the synthesis of novel therapeutic agents, including kinase inhibitors.

Q2: Why is the solubility of this compound a common issue in organic reactions?

As a dihydrochloride salt, this compound is highly polar and possesses a rigid spirocyclic structure. This high polarity makes it readily soluble in aqueous solutions but poorly soluble in many common aprotic organic solvents used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). The salt form needs to be neutralized to the free base to become more soluble in these organic solvents.

Q3: What general strategies can be employed to overcome the poor solubility of amine hydrochloride salts in organic reactions?

The most common strategy is the in-situ neutralization of the hydrochloride salt to its free amine form using a suitable base. The choice of base and solvent is critical and depends on the specific reaction conditions. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The addition of a co-solvent can also improve solubility.

Troubleshooting Guides

Issue 1: Poor solubility of this compound in an acylation reaction.

Problem: You are attempting an acylation reaction with this compound and an acyl chloride in DCM, but the starting material is not dissolving, leading to a heterogeneous mixture and poor reaction conversion.

Troubleshooting Workflow:

start Start: Heterogeneous reaction mixture check_base Is a suitable base present in sufficient quantity? start->check_base add_base Add 2.2-3.0 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) check_base->add_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes add_base->check_solvent fail Issue persists: Consider alternative strategies add_base->fail:n change_solvent Consider a more polar aprotic solvent (e.g., DMF, DMSO) or a solvent mixture check_solvent->change_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp change_solvent->fail:n increase_temp Gently warm the reaction mixture (e.g., to 40°C) check_temp->increase_temp No check_sonication Have you tried to aid dissolution? check_temp->check_sonication Yes increase_temp->check_sonication increase_temp->fail:n sonicate Apply sonication to the reaction mixture check_sonication->sonicate No success Success: Homogeneous solution and improved conversion check_sonication->success Yes sonicate->success sonicate->fail:n

Caption: Troubleshooting workflow for solubility issues.

Solutions:

  • Base Addition: The primary reason for poor solubility is the salt form. The addition of a suitable base is crucial to neutralize the hydrochloride and generate the more soluble free diamine.

    • Recommendation: Add 2.2 to 3.0 equivalents of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. The excess base will also act as an acid scavenger for the HCl generated during the acylation.

  • Solvent System: If the addition of a base is insufficient, the choice of solvent should be re-evaluated.

    • Recommendation: Consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or a mixture of solvents (e.g., DCM/DMF).

  • Temperature and Sonication:

    • Recommendation: Gentle warming of the reaction mixture (e.g., to 40 °C) can aid in dissolving the reactants. Additionally, sonication can be used to break up solid aggregates and promote dissolution.

Issue 2: Incomplete reaction or side-product formation in amide coupling reactions.

Problem: After successfully dissolving the this compound (with a base), your amide coupling reaction with a carboxylic acid and a coupling agent (e.g., HATU, EDC) is showing low yield of the desired product and potential formation of di-acylated or other side-products.

Solutions:

  • Stoichiometry of the Base: The amount of base is critical. Insufficient base will result in the presence of the protonated amine, which is not nucleophilic. Excess base can sometimes lead to side reactions.

    • Recommendation: Use a precise amount of base (typically 2.2 equivalents for the dihydrochloride salt plus any required for the coupling reaction itself) and add it portion-wise while monitoring the reaction progress.

  • Order of Addition: The order in which reagents are added can significantly impact the outcome.

    • Recommendation: Pre-activate the carboxylic acid with the coupling reagent before adding the solution of the free diamine. This can minimize side reactions of the coupling agent with the amine.

  • Reaction Temperature: Amide coupling reactions are often exothermic.

    • Recommendation: Maintain a low temperature (e.g., 0 °C) during the addition of the reagents to control the reaction rate and reduce the formation of side products. The reaction can then be allowed to slowly warm to room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of this compound

This protocol provides a general method for the acylation of this compound with an acyl chloride.

Materials:

ReagentMolar Equivalents
This compound1.0
Acyl chloride1.1
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2.2 - 3.0
Dichloromethane (DCM) or Dimethylformamide (DMF)-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add the chosen anhydrous solvent (e.g., DCM or DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the base (TEA or DIPEA, 2.2-3.0 eq.) to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 15-30 minutes. A visual change from a suspension to a more homogeneous solution may be observed.

  • In a separate flask, dissolve the acyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityObservations
WaterHighReadily dissolves to form a clear solution.
MethanolModerateSoluble with stirring, may require slight warming.
EthanolLowSparingly soluble at room temperature.
Dichloromethane (DCM)Very LowEssentially insoluble, forms a suspension.
Tetrahydrofuran (THF)Very LowEssentially insoluble, forms a suspension.
Dimethylformamide (DMF)LowSlightly soluble, solubility increases with the addition of a base.
Dimethyl sulfoxide (DMSO)ModerateSoluble, especially with heating and the addition of a base.[1][2][3][4]

Mandatory Visualization

Synthesis Workflow for a Kinase Inhibitor using 4,7-Diazaspiro[2.5]octane

The following diagram illustrates a general synthetic workflow for the preparation of a kinase inhibitor utilizing 4,7-diazaspiro[2.5]octane as a key building block. This pathway is a representative example of how this scaffold is incorporated into more complex molecules.

cluster_0 Preparation of Free Diamine cluster_1 Amide Coupling cluster_2 Final Product Formation A 4,7-Diazaspiro[2.5]octane dihydrochloride C 4,7-Diazaspiro[2.5]octane (Free Base in solution) A->C Neutralization B Base (e.g., TEA, DIPEA) in Organic Solvent (e.g., DCM) B->C G Coupled Intermediate C->G Nucleophilic Attack D Carboxylic Acid Precursor (e.g., substituted pyrimidine) F Activated Carboxylic Acid D->F E Coupling Agent (e.g., HATU, EDC/HOBt) E->F F->G H Final Kinase Inhibitor G->H Further synthetic steps (e.g., deprotection, purification)

Caption: Synthetic workflow for a kinase inhibitor.

References

Technical Support Center: Synthesis of 4,7-diazaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-diazaspiro[2.5]octane derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Issue 1: Low Yield in the Initial Cyclopropanation Step

Q: I am experiencing a low yield in the synthesis of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate and 1,2-dibromoethane. What are the potential causes and solutions?

A: Low yields in this reaction can often be attributed to several factors. Firstly, the reaction is sensitive to reaction conditions. Ensure that the reagents are of high purity and the solvent (e.g., DMF) is anhydrous. The choice and handling of the base (e.g., K₂CO₃ or KHCO₃) are also critical; it should be finely powdered and thoroughly dried before use. Reaction temperature and time are key parameters to optimize. Insufficient reaction time or temperatures that are too low may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of side products.

Issue 2: Incomplete Amide Formation

Q: My amide coupling reaction to form the precursor to the spirocycle is showing incomplete conversion. How can I improve this?

A: Incomplete amide formation can be due to several reasons. The activity of your coupling reagents is paramount. Ensure they are fresh and handled under anhydrous conditions. The stoichiometry of the reactants is also important; a slight excess of the amine component or the use of a coupling additive can sometimes drive the reaction to completion. The reaction temperature can also be optimized; while many amide couplings proceed well at room temperature, gentle heating may be required for less reactive substrates. Finally, ensure that your starting materials are pure, as impurities can interfere with the reaction.

Issue 3: Difficulties with the Reduction of the Amide to the Spirocyclic Amine

Q: The reduction of the amide precursor using lithium aluminum hydride (LiAlH₄) is resulting in a low yield of the desired 4,7-diazaspiro[2.5]octane derivative. What are the common pitfalls?

A: The reduction of amides with LiAlH₄ is a powerful transformation but requires careful execution.[1] A primary cause of low yields is the quality and handling of the LiAlH₄. It is extremely reactive with moisture, so all glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether). The reaction temperature is also crucial; the addition of LiAlH₄ is typically done at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by heating to drive the reaction to completion. Inadequate quenching of the reaction can also lead to product loss. A careful, stepwise addition of water and then a sodium hydroxide solution is a common and effective quenching procedure.

A potential side reaction is the deprotonation of the amide N-H by the hydride, which occurs before the nucleophilic addition.[2] While this is a normal part of the mechanism, ensuring sufficient equivalents of LiAlH₄ are used is important for the subsequent reduction steps.

Issue 4: Challenges with Boc Protection and Deprotection

Q: I am facing issues with either incomplete Boc protection of the spirocycle or incomplete deprotection in a later step. What should I troubleshoot?

A:

  • Incomplete Boc Protection: This can be due to the low nucleophilicity of the secondary amine in the spirocyclic core or steric hindrance.[3] Ensure you are using a sufficient excess of Boc anhydride ((Boc)₂O) and an appropriate base (e.g., triethylamine or NaOH) to drive the reaction.[3] The choice of solvent is also important for ensuring the solubility of all reactants.[3] In some cases, the use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4] A common side reaction to be aware of is the formation of the di-Boc protected product, especially with primary amines, though this is less of a concern with the secondary amines in the 4,7-diazaspiro[2.5]octane core.[3]

  • Incomplete Boc Deprotection: The stability of the Boc group can be influenced by the steric environment.[5] If standard acidic conditions (e.g., TFA in DCM) are not effective, you may need to increase the concentration of the acid, prolong the reaction time, or gently heat the reaction mixture.[5][6] However, be mindful that harsh acidic conditions can lead to side reactions, such as alkylation of other nucleophilic groups in your molecule by the released tert-butyl cation.[5][7] The addition of a scavenger, such as triethylsilane or anisole, can help to trap this reactive cation and prevent unwanted side reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of 4,7-diazaspiro[2.5]octane derivatives?

A1: Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., the mono-protected diamine if the reaction is incomplete), and side products from competing reactions. For instance, in the reduction step with LiAlH₄, over-reduction of other functional groups in the molecule could be a source of impurities. During Boc protection, the formation of urea derivatives can sometimes occur if a base is used.[3] Careful monitoring of the reaction by techniques like TLC or LC-MS is crucial for identifying and minimizing the formation of these impurities.

Q2: How can I improve the overall yield of the multi-step synthesis?

A2: Improving the overall yield of a multi-step synthesis requires careful optimization of each individual step.[9] This includes ensuring the purity of starting materials and reagents, using anhydrous solvents when necessary, maintaining an inert atmosphere for sensitive reactions, and carefully controlling reaction temperatures.[10] A thorough workup and purification at each stage are also critical to prevent carrying impurities forward, which can inhibit subsequent reactions.[9] For challenging steps, a design of experiments (DoE) approach can be beneficial for systematically optimizing reaction parameters.

Q3: Are there any safety precautions I should be aware of when using boron trifluoride diethyl etherate in the synthesis?

A3: Yes, boron trifluoride diethyl etherate is a flammable, corrosive, and toxic reagent that should be handled with extreme care in a well-ventilated fume hood.[3] It is sensitive to moisture and will release toxic fumes upon contact with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some synthetic routes have been developed specifically to avoid the use of this reagent to improve safety.[3]

Q4: What is the best method for purifying the final 4,7-diazaspiro[2.5]octane derivative?

A4: The purification method will depend on the physical properties of your final compound (e.g., solid or liquid, polarity) and the nature of the impurities. Common purification techniques include column chromatography on silica gel, recrystallization, or distillation under reduced pressure. For basic compounds like the final amine, an acidic workup to form the salt followed by extraction and then basification and re-extraction can be an effective purification strategy.

Quantitative Data Summary

StepStarting Material(s)Reagents and ConditionsProductYieldReference
Diethyl 1,1-cyclopropanedicarboxylate SynthesisDiethyl malonate, 1,2-dibromoethaneK₂CO₃, Bu₄NBr, DMF, 80°C, 15hDiethyl 1,1-cyclopropanedicarboxylate70.3%[5]
Diethyl 1,1-cyclopropanedicarboxylate SynthesisDiethyl malonate, 1,2-dibromoethaneKHCO₃, Bu₄NBr, DMF, RT for 16h then 100°C for 2hDiethyl 1,1-cyclopropanedicarboxylate76.3%[5]
4,7-diazaspiro[2.5]octane Synthesis5,8-dioxo-4,7-diazaspiro[2.5]octaneBorane-tetrahydrofuran complex, 66°C, overnight4,7-diazaspiro[2.5]octane60.1%[6]
Boc Protection4,7-diazaspiro[2.5]octane(Boc)₂O, NaOH, EtOH, 0°C to RT, 13htert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate67.3-73%[6]

Experimental Protocols

Synthesis of Diethyl 1,1-cyclopropanedicarboxylate [5]

In a 250 mL three-necked reaction flask equipped with a reflux condenser and a drying tube, add 24 g of diethyl malonate, 33.8 g of 1,2-dibromoethane, 51.8 g of K₂CO₃, 0.24 g of Bu₄NBr, and 120 mL of DMF. Heat the mixture in an oil bath to 80°C and reflux for 15 hours. Monitor the reaction completion by TLC. After completion, cool the reaction mixture to room temperature and filter to remove the potassium salts. Wash the solid with 100 mL of ethyl acetate. Combine the filtrates and concentrate under reduced pressure to remove the solvent, yielding diethyl 1,1-cyclopropanedicarboxylate.

Synthesis of 4,7-diazaspiro[2.5]octane [6]

Under a nitrogen atmosphere, in a 500 mL three-necked reaction flask, dissolve 5.8 g of 5,8-dioxo-4,7-diazaspiro[2.5]octane in 250 mL of THF. After stirring for 10 minutes, add 7.9 g of sodium borohydride. Cool the mixture to 0°C in an ice bath and slowly add 29.4 g of boron trifluoride diethyl etherate dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (66°C) overnight. Monitor the reaction by TLC. Once complete, cool the reaction to 5°C and slowly add 50 mL of ethanol dropwise. Remove the ethanol and THF by distillation under reduced pressure. Add 80 mL of a 1:1 mixture of DCM and ethanol, filter the mixture, and concentrate the filtrate to obtain 4,7-diazaspiro[2.5]octane.

Synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate [6]

In a 1 L three-necked reaction flask, add 64.9 g of 4,7-diazaspiro[2.5]octane and 650 mL of ethanol. Control the temperature to below 30°C and slowly add 51 g of NaOH. Cool the mixture to below 5°C and add 252.6 g of (Boc)₂O dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 13 hours. Monitor the reaction completion by TLC. Filter the reaction mixture, remove the solvent from the filtrate, and purify the residue by column chromatography to obtain tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Visualizations

experimental_workflow_synthesis cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Multi-step Conversion cluster_step3 Step 3: Reduction cluster_step4 Step 4: Boc Protection start Diethyl Malonate + 1,2-Dibromoethane reagents1 K2CO3, Bu4NBr, DMF 80°C, 15h start->reagents1 product1 Diethyl 1,1-cyclopropanedicarboxylate reagents1->product1 intermediate1 ... product1->intermediate1 product2 5,8-dioxo-4,7-diazaspiro[2.5]octane intermediate1->product2 Several Steps reagents3 NaBH4, BF3·OEt2, THF Reflux product2->reagents3 product3 4,7-diazaspiro[2.5]octane reagents3->product3 reagents4 (Boc)2O, NaOH, EtOH 0°C to RT product3->reagents4 product4 tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate reagents4->product4

Caption: Synthetic workflow for 4,7-diazaspiro[2.5]octane derivatives.

troubleshooting_low_yield cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Reagent Purity/ Activity start->cause1 cause2 Reaction Conditions (Temp, Time) start->cause2 cause3 Solvent Quality (Anhydrous?) start->cause3 cause4 Incomplete Reaction start->cause4 cause5 Side Reactions start->cause5 cause6 Workup/Purification Losses start->cause6 sol1 Use fresh/purified reagents cause1->sol1 sol2 Optimize temperature and reaction time cause2->sol2 sol3 Use anhydrous solvents cause3->sol3 sol4 Monitor reaction (TLC, LC-MS) cause4->sol4 sol5 Adjust stoichiometry/ additives cause4->sol5 cause5->sol2 cause5->sol5 sol6 Optimize workup and purification protocol cause6->sol6

Caption: Troubleshooting logic for addressing low reaction yields.

boc_protection_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Boc Protection cause1 Low Amine Nucleophilicity start->cause1 cause2 Steric Hindrance start->cause2 cause3 Insufficient Reagents start->cause3 cause4 Poor Solubility start->cause4 cause5 Side Reactions start->cause5 sol2 Add DMAP (catalytic) cause1->sol2 sol4 Increase reaction time/temperature cause1->sol4 cause2->sol4 sol1 Increase (Boc)2O and base equivalents cause3->sol1 sol3 Optimize solvent cause4->sol3 cause5->sol3

Caption: Troubleshooting workflow for incomplete Boc protection.

References

Technical Support Center: Purification of 4,7-Diazaspiro[2.5]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,7-Diazaspiro[2.5]octane dihydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

IssuePossible CauseSuggested Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of side products.Consider purification by recrystallization. If impurities persist, column chromatography may be necessary. For related compounds, silica gel chromatography with a dichloromethane/methanol eluent has been used.
"Oiling Out" During Recrystallization The compound is separating from the solution as a liquid instead of forming crystals. This can happen if the solution is too concentrated or cooled too quickly.[1]- Reduce the initial concentration by adding more solvent.- Slow down the cooling process. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.- Try a different solvent or a co-solvent system. For hydrochloride salts, polar solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often effective.[1]
Poor Crystal Formation or No Precipitation The chosen solvent may not be ideal for crystallization. The compound might be too soluble even at low temperatures.- Screen a variety of solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]- If the compound is highly soluble, an anti-solvent crystallization approach can be effective. Dissolve the compound in a good solvent and then add a miscible anti-solvent (in which the compound is insoluble) to induce precipitation.[1]
Colored Impurities in the Final Product Presence of colored byproducts from the synthesis.Treat the solution with activated charcoal before filtration and crystallization. The charcoal can adsorb colored impurities. For similar diamine purifications, adding decolorizing charcoal to a hot solution has proven effective.
Product is Hygroscopic and Difficult to Handle Amine salts, including dihydrochlorides, can be hygroscopic.Dry the purified solid thoroughly under vacuum. Store the final product in a desiccator or under an inert atmosphere to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification method for amine salts like this compound is recrystallization.[1] This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For highly impure samples, column chromatography may be employed, often on silica gel or alumina.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The selection of a suitable solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. For polar amine salts like dihydrochlorides, polar protic solvents such as ethanol, methanol, isopropanol, or water, and mixtures thereof, are good starting points for screening.[1][2]

Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses of related spirodiamines, common impurities can arise from incomplete cyclization or the formation of polymeric materials.

Q4: My purified this compound has a low melting point or a broad melting range. What does this indicate?

A4: A low or broad melting point is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp and defined melting point. Further purification steps, such as another recrystallization or chromatography, may be necessary to improve the purity.

Q5: What analytical techniques can be used to assess the purity of this compound?

A5: Several analytical techniques can be used to determine the purity of the final product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. For related Boc-protected compounds, HPLC is a standard quality control method.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition and confirm the correct formation of the dihydrochloride salt.

Quantitative Data Summary

The following table summarizes typical purity and yield data for 4,7-Diazaspiro[2.5]octane derivatives as reported in public literature. Note that specific yields and purities for the dihydrochloride salt may vary depending on the synthetic route and purification method.

ParameterValueReference
Purity (Boc-protected intermediate)≥ 97%Sigma-Aldrich
Purity (Boc-protected intermediate, GC)≥ 97.4%Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane
Yield (Multi-step synthesis of a derivative)> 70-80%Benchchem

Experimental Protocols

Representative Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the initial purity of the material and the specific impurities present.

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable recrystallization solvent. Test polar solvents such as ethanol, methanol, isopropanol, and water, as well as their mixtures. The ideal solvent will fully dissolve the compound at an elevated temperature and result in significant precipitation upon cooling.[1][2]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this period. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude_Product Crude 4,7-Diazaspiro[2.5]octane dihydrochloride Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Crystallization Crystallization (Slow Cooling) Hot_Filtration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure_Product Pure 4,7-Diazaspiro[2.5]octane dihydrochloride Drying->Pure_Product Analysis Purity Analysis (NMR, HPLC, etc.) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue? Oiling_Out Compound 'Oiling Out'? Start->Oiling_Out Low_Yield Low Crystal Yield? Start->Low_Yield Colored_Product Product is Colored? Start->Colored_Product Oiling_Out->Low_Yield No Solution_Oiling - Reduce Concentration - Slow Cooling Rate - Change Solvent Oiling_Out->Solution_Oiling Yes Low_Yield->Colored_Product No Solution_Yield - Ensure Minimum Hot Solvent - Cool Thoroughly - Use Anti-Solvent Low_Yield->Solution_Yield Yes Solution_Color - Add Activated Charcoal - Perform Hot Filtration Colored_Product->Solution_Color Yes Success Pure Product Colored_Product->Success No Solution_Oiling->Success Solution_Yield->Success Solution_Color->Success

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Coupling Efficiency of 4,7-Diazaspiro[2.5]octane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-Diazaspiro[2.5]octane linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of these versatile linkers to your molecules of interest.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups on 4,7-Diazaspiro[2.5]octane linkers used for coupling reactions?

The most common functional group is the secondary amine within the diazaspirocyclic core. Often, one of the nitrogen atoms is protected (e.g., with a Boc group) to allow for selective functionalization of the other nitrogen. The unprotected secondary amine is nucleophilic and readily participates in reactions such as N-acylation and N-alkylation.

Q2: Which coupling reactions are typically used to attach the 4,7-Diazaspiro[2.5]octane linker to a molecule of interest?

The most prevalent coupling reaction is amide bond formation , where the secondary amine of the linker reacts with a carboxylic acid on the target molecule. This is often facilitated by standard peptide coupling reagents. Another common method is N-alkylation , where the linker's amine reacts with an alkyl halide or undergoes reductive amination with an aldehyde or ketone.

Q3: How can I monitor the progress of my coupling reaction?

Reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help determine the consumption of the starting materials and the formation of the desired product.

Q4: What are the key considerations for the purification of products containing the 4,7-Diazaspiro[2.5]octane linker?

Purification is typically achieved through column chromatography on silica gel. The choice of solvent system for elution will depend on the polarity of the final product. In some cases, if the product is a salt, recrystallization or preparative HPLC may be necessary.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Amide Coupling Reactions

Low coupling efficiency is a frequent challenge in the synthesis of complex molecules. Several factors can contribute to poor yields when coupling the 4,7-Diazaspiro[2.5]octane linker.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inefficient Coupling Reagents For amide bond formation, consider using more efficient reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).
Steric Hindrance If the coupling site on either the linker or the substrate is sterically hindered, consider using a linker with a longer spacer arm to reduce steric clash. Optimizing the reaction temperature by gentle heating may also help overcome the activation energy barrier.
Inadequate Base The choice and amount of base are critical. Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction and to facilitate the coupling. Ensure at least 2-3 equivalents of the base are used.
Presence of Moisture Coupling reactions, especially those involving carbodiimides, are highly sensitive to moisture, which can hydrolyze the activated species. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Reactants Impurities in the 4,7-Diazaspiro[2.5]octane linker or the coupling partner can interfere with the reaction. Ensure the purity of all starting materials using techniques like NMR and LC-MS.
Sub-optimal Reaction Temperature While many coupling reactions proceed at room temperature, some may require optimization. Try running the reaction at 0 °C to room temperature initially. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be explored, but be mindful of potential side reactions or degradation at higher temperatures.
Issue 2: Formation of Multiple Products or Byproducts

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Causes and Solutions

Potential Cause Recommended Solution
Di-acylation/Di-alkylation If the starting 4,7-Diazaspiro[2.5]octane linker is unprotected, both nitrogen atoms can react. To achieve mono-functionalization, use a starting material where one nitrogen is protected (e.g., with a Boc group). The Boc group can be removed in a subsequent step if desired.
Side Reactions of Coupling Reagents Some coupling reagents can lead to the formation of byproducts. For instance, DCC (Dicyclohexylcarbodiimide) forms a dicyclohexylurea (DCU) byproduct that can sometimes be difficult to remove. Using water-soluble carbodiimides like EDC can simplify the workup, as the urea byproduct can be removed with an aqueous wash.
Epimerization If coupling to a chiral carboxylic acid, there is a risk of epimerization at the stereocenter. Using coupling reagents known to suppress epimerization, such as HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), is recommended. Running the reaction at lower temperatures can also minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using HATU

This protocol describes a general method for the acylation of the secondary amine of a mono-Boc-protected 4,7-Diazaspiro[2.5]octane.

Materials:

  • tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

  • Carboxylic acid of interest

  • HATU

  • DIPEA

  • Anhydrous DMF or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Example (Hypothetical)

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF692
Acetic AcidEDC/HOBtTEADCM885
Phenylacetic AcidHATUDIPEADMF595

Visualizations

Workflow for Troubleshooting Low Coupling Yield

G cluster_solutions Potential Solutions start Low Coupling Yield Observed check_reagents Verify Purity and Integrity of Reactants and Reagents start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) check_reagents->check_conditions Reagents OK sol_reagents Use fresh/purified reagents Ensure anhydrous conditions check_reagents->sol_reagents optimize_coupling Optimize Coupling Reagent and Base check_conditions->optimize_coupling Conditions OK sol_conditions Use anhydrous solvent Optimize temperature Use inert atmosphere check_conditions->sol_conditions purification Review Purification Strategy optimize_coupling->purification Optimization Attempted sol_coupling Switch to HATU/COMU Use non-nucleophilic base (DIPEA) optimize_coupling->sol_coupling success Improved Yield purification->success Purification Optimized sol_purification Optimize chromatography gradient Consider alternative purification purification->sol_purification

Caption: A stepwise workflow for troubleshooting low yields in coupling reactions.

General Amide Coupling Reaction Pathway

G cluster_reactants Reactants cluster_reagents Reagents linker 4,7-Diazaspiro[2.5]octane (Secondary Amine) product Amide Product linker->product Nucleophilic Attack acid Carboxylic Acid (R-COOH) activated_acid Activated Carboxylic Acid (Active Ester) acid->activated_acid Activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_acid base Base (e.g., DIPEA) base->activated_acid activated_acid->product

Caption: Simplified pathway for amide bond formation with 4,7-Diazaspiro[2.5]octane.

Technical Support Center: Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of these complex and valuable molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of spirocyclic amines, focusing on issues related to reaction yield and purity.

Issue 1: Low or No Yield in Spirocyclization Reaction

Q: My spirocyclization reaction is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?

A: Low yields are a frequent challenge in the synthesis of spirocyclic amines. The underlying causes can often be traced back to starting materials, reaction conditions, or the stability of the product. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or No Reaction q1 Are Starting Materials Pure? start->q1 sol1 Purify Starting Materials: - Recrystallization - Column Chromatography - Distillation q1->sol1 No q2 Are Reagents and Catalysts Active? q1->q2 Yes sol2 Use Fresh Reagents: - Purchase new or  test activity of old batches. - Ensure proper storage. q2->sol2 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol3 Optimize Conditions: - Adjust temperature (increase or decrease). - Screen different solvents. - Vary catalyst loading. - Increase reaction time. q3->sol3 No q4 Is the Product Decomposing? q3->q4 Yes sol4 Modify Workup/Reaction: - Use milder quench conditions. - Lower reaction temperature. - Minimize exposure to acid/base. q4->sol4 Yes

Caption: Troubleshooting workflow for low reaction yields.

Detailed Checklist for Low Yields:

  • Purity of Starting Materials: Impurities in your precursors can inhibit catalysts or lead to side reactions.[1]

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization, column chromatography, or distillation.[1]

  • Reagent and Catalyst Activity: Catalysts and reagents can degrade over time, especially if not stored properly.

    • Solution: Use freshly opened or newly purchased reagents and catalysts. Ensure they are stored under the recommended conditions (e.g., inert atmosphere, low temperature).

  • Reaction Conditions: The optimal conditions for spirocyclization can be highly substrate-dependent.

    • Solution: Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[2]

  • Product Stability: The desired spirocyclic amine may be unstable under the reaction or workup conditions.[3]

    • Solution: If product degradation is suspected, try running the reaction at a lower temperature or for a shorter duration. Also, consider using milder workup procedures, such as quenching with a buffered solution instead of a strong acid or base.[3]

Issue 2: Formation of Multiple Products or Impurities

Q: My reaction is producing a complex mixture of products. How can I improve the selectivity and simplify purification?

A: The formation of multiple products often points to a lack of selectivity in the reaction, which can be influenced by the choice of protecting groups, reaction conditions, and the inherent reactivity of the substrate.

Troubleshooting Workflow for Poor Selectivity

poor_selectivity_troubleshooting start Complex Product Mixture q1 Is the Amine Protecting Group Appropriate? start->q1 sol1 Select a Different Protecting Group: - Consider steric bulk (e.g., Boc vs. Cbz). - Evaluate electronic effects. q1->sol1 No q2 Are Side Reactions Occurring? q1->q2 Yes sol2 Adjust Reaction Conditions: - Lower temperature to  reduce side reactions. - Change solvent polarity. - Use a more selective catalyst. q2->sol2 Yes q3 Is Stereoselectivity an Issue? q2->q3 No sol3 Optimize for Stereocontrol: - Use a chiral catalyst or auxiliary. - Screen different solvents and  temperatures to influence  diastereoselectivity. q3->sol3 Yes

Caption: Troubleshooting workflow for poor reaction selectivity.

Key Considerations for Improving Selectivity:

  • Protecting Group Strategy: The choice of the amine protecting group is critical. It influences the nucleophilicity of the nitrogen and can direct the stereochemical outcome of the reaction.[4][5]

    • Solution: Consider using a different protecting group. For example, a bulky protecting group like tert-butoxycarbonyl (Boc) may favor a different stereochemical pathway compared to a benzyloxycarbonyl (Cbz) group.

  • Side Reactions: Competing reaction pathways can lead to a mixture of products.[3]

    • Solution: Adjusting the reaction conditions can help suppress unwanted side reactions. Lowering the temperature, for instance, can often improve selectivity.

  • Stereocontrol: The formation of diastereomers is a common challenge in spirocyclic synthesis.

    • Solution: If you are forming a mixture of diastereomers, you may need to re-evaluate your strategy for stereocontrol. This could involve using a chiral catalyst, a chiral auxiliary, or screening different solvents and temperatures to favor the formation of one diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of spirocyclic amines?

A1: The primary challenges include:

  • Construction of the Spirocenter: Creating a quaternary carbon center with high efficiency and stereocontrol can be difficult.

  • Ring Strain: The inherent rigidity of spirocycles can introduce ring strain, making some ring systems challenging to synthesize.[6]

  • Control of Stereochemistry: Spirocyclic amines often contain multiple stereocenters, and controlling both relative and absolute stereochemistry is a significant hurdle.

  • Multi-step Syntheses: The synthesis of complex spirocyclic amines often requires lengthy, multi-step sequences, which can lead to low overall yields.[7]

  • Purification: Separating diastereomers and structurally similar byproducts can be challenging.

Q2: How do I choose the right protecting group for my amine?

A2: The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Easily removed in high yield without affecting other functional groups.[5] Common amine protecting groups include Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl). The choice depends on the overall synthetic strategy, particularly the need for orthogonal deprotection if other protecting groups are present in the molecule.[4][8]

Q3: What are some key synthetic strategies for preparing spirocyclic amines?

A3: Several powerful methods are commonly used:

  • Aza-Prins Cyclization: This method involves the cyclization of an N-homoallyliminium ion and is effective for constructing nitrogen-containing rings.[9][10]

  • Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming cyclic structures, including spirocycles, from diene precursors.[11][12][13]

  • Intramolecular Hydroamination: This reaction involves the addition of an N-H bond across a double or triple bond within the same molecule to form a heterocyclic ring.[14][15][16]

  • Dearomative Spirocyclization: This approach involves the dearomatization of an aromatic precursor to construct the spirocyclic core.[16]

Q4: My spirocyclic amine is difficult to purify. What techniques can I try?

A4: Purification of spirocyclic amines can be challenging due to their unique structural features. Consider the following:

  • Chromatography: Standard silica gel chromatography is often the first choice. If separation is poor, consider using different solvent systems or alternative stationary phases like alumina.

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for purification, especially for separating diastereomers.

  • Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. The amine can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification by recrystallization.

Quantitative Data Summary

The following tables summarize reported yields for various synthetic methods used to prepare spirocyclic amines and related structures.

Table 1: Yields for Aza-Prins Cyclization Reactions

ReactantsProduct TypeYield (%)Reference
3-Vinyltetrahydroquinoline and 1,2-dicarbonyl compoundsTricyclic benzazocines20-86[9],[17]
Homoallylamine and various ketonesC-2 functionalized piperidines30-87[10]

Table 2: Yields for Spiro-β-Lactam Synthesis

MethodReactant TypeYield (%)Reference
Staudinger reaction (ketene and imine)Spiro β-lactamsGood[18]
Palladium-catalyzed carbonylationSpiro-β-lactams48-96

Table 3: Yields for Multi-step Synthesis of Spirocyclic Amines

Target MoleculeNumber of StepsOverall Yield (%)Reference
4,7-Diazaspiro[2.5]octane derivative470[19],[20]

Experimental Protocols

Protocol 1: Synthesis of 4,7-Diazaspiro[2.5]octane-7-carboxylic acid tert-butyl ester

This protocol is adapted from a patented procedure and outlines a multi-step synthesis.[21][22]

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a 250 mL three-necked flask, add diethyl malonate (24 g), 1,2-dibromoethane (33.8 g), K₂CO₃ (51.8 g), Bu₄NBr (0.24 g), and DMF (120 mL).

  • Heat the mixture to 80°C and reflux for 15 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction to room temperature and filter to remove the potassium salts.

  • Wash the solid with ethyl acetate (100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the product. Expected Yield: ~70%[21]

Step 2: Synthesis of Monoethyl 1,1-cyclopropanedicarboxylate

  • In a 100 mL three-necked flask, dissolve the product from Step 1 (19.6 g) in EtOH (65 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add KOH (5.9 g).

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Monitor the reaction completion by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Acidify the aqueous layer and extract the product.

(Subsequent steps including Hoffman reaction, hydrolysis, acylation, cyclization, and reduction are detailed in the cited patents and are necessary to complete the synthesis.) [21][22]

Protocol 2: General Procedure for Aza-Prins Cyclization

This protocol is a general method for the synthesis of tetrahydroazepines.[23]

  • Dissolve the starting amine (e.g., 1-amino-3-triphenylsilyl-4-pentene, 1.0 equiv) in dry DCM (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add the aldehyde (1.5 equiv) followed by the catalyst (e.g., FeCl₃, 0.1 equiv).

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of spiro-oxindoles from diallyl oxindole precursors.[13]

  • Dissolve the 3,3-diallyl oxindole substrate (1.0 equiv) in toluene in a flask under a nitrogen atmosphere.

  • Add Grubbs' catalyst (e.g., Grubbs' I, 2 mol%).

  • Stir the reaction at room temperature for approximately 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Workflow for Spirocyclic Amine Synthesis

general_workflow cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Final Product Generation start Starting Materials protect Amine Protection (e.g., Boc, Cbz) start->protect functionalize Functional Group Interconversion protect->functionalize cyclization Key Spirocyclization Step (e.g., Aza-Prins, RCM) functionalize->cyclization deprotect Deprotection cyclization->deprotect purify Purification (Chromatography, Recrystallization) deprotect->purify final_product Spirocyclic Amine purify->final_product

Caption: A generalized workflow for spirocyclic amine synthesis.

References

Preventing dimer formation in reactions with 4,7-Diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Diazaspiro[2.5]octane. The primary focus is on preventing the common issue of dimer formation during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of 4,7-Diazaspiro[2.5]octane reactions, and why does it occur?

A1: Dimer formation refers to a side reaction where two molecules of 4,7-Diazaspiro[2.5]octane react with each other to form a larger, dimeric structure. This typically happens when both amine functionalities on the diazacycloalkane are unprotected and can act as nucleophiles, leading to intermolecular reactions. This side reaction consumes the starting material and can complicate the purification of the desired product.

Q2: How can I prevent dimer formation?

A2: The most effective strategy to prevent dimer formation is the use of a protecting group on one of the nitrogen atoms. This selectively blocks the reactivity of one amine, allowing the other to participate in the desired reaction. The tert-butoxycarbonyl (Boc) group is a widely used and highly effective protecting group for this purpose.[1][2] By creating a mono-protected intermediate, such as 4-Boc-4,7-diazaspiro[2.5]octane, you can significantly minimize the occurrence of dimerization.[1][2]

Q3: Why is the Boc protecting group preferred for 4,7-Diazaspiro[2.5]octane?

A3: The tert-butoxycarbonyl (Boc) group is favored for several reasons:

  • Selective Mono-protection: Reaction conditions can be optimized to favor the formation of the mono-Boc protected diamine in high yield.[3][4][5]

  • Stability: The Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles and bases.

  • Ease of Removal: It can be readily removed under mild acidic conditions, which are often compatible with a variety of other functional groups in the molecule.[2]

Q4: Can other protecting groups be used?

A4: Yes, other protecting groups like the benzyl (Bn) group can also be employed.[6][7] The choice of protecting group often depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule. For instance, the benzyl group is typically removed by catalytic hydrogenolysis, which might not be suitable if other reducible functional groups are present.

Q5: How can I confirm if a dimer has formed in my reaction?

A5: Dimer formation can be identified using standard analytical techniques:

  • Mass Spectrometry (MS): The mass spectrum of the reaction mixture will show a peak corresponding to the molecular weight of the dimer, which will be approximately double that of the 4,7-Diazaspiro[2.5]octane monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude product will show a more complex set of signals than expected for the desired product, indicating the presence of impurities. The dimer will have a distinct set of peaks.

  • Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired product.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with 4,7-Diazaspiro[2.5]octane and its derivatives.

Issue 1: Significant Dimer Formation Observed
Possible Cause Recommended Solution
Both amine groups of 4,7-Diazaspiro[2.5]octane are unprotected.Utilize a mono-protected version of the diamine, such as 4-Boc-4,7-diazaspiro[2.5]octane. This is the most effective way to prevent dimerization.
Incorrect stoichiometry of reagents.Carefully control the stoichiometry, ensuring that the electrophile is not used in large excess, which could promote side reactions.
High reaction temperature or prolonged reaction time.Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Issue 2: Low Yield of the Desired Product
Possible Cause Recommended Solution
Incomplete reaction.Increase the reaction time or temperature cautiously, while monitoring for the formation of byproducts. Ensure all reagents are of high purity and anhydrous if the reaction is moisture-sensitive. For N-alkylation reactions with alkyl bromides, consider using a more polar solvent like DMF or DMSO and a stronger, non-nucleophilic base like cesium carbonate. The addition of a catalytic amount of potassium iodide can also improve the reaction rate.[8]
Loss of product during workup and purification.Check the solubility of your product to avoid losses during extraction. Ensure the pH of the aqueous layer is appropriate to prevent your product from remaining in the aqueous phase.
Side reactions other than dimerization.Analyze the crude reaction mixture by LC-MS and NMR to identify major byproducts. This will help in understanding the competing reaction pathways and optimizing the conditions to favor the desired product.
Issue 3: Difficulty in Achieving Selective Mono-protection
Possible Cause Recommended Solution
Formation of di-protected byproduct.Carefully control the stoichiometry of the protecting group reagent (e.g., (Boc)2O). Using one equivalent or slightly less of the protecting agent is often recommended. A common strategy involves the in-situ formation of the mono-hydrochloride salt of the diamine before the addition of the Boc-anhydride, which favors mono-protection.[5]
Low yield of the mono-protected product.Optimize the reaction conditions, including the solvent, base, and temperature. For mono-Boc protection, a one-pot procedure using Me3SiCl to generate HCl in situ followed by the addition of (Boc)2O has been shown to be effective.[3][4]

Quantitative Data on Mono-Boc Protection

The following table summarizes different reaction conditions for the selective mono-Boc protection of diamines, providing an indication of the expected yields.

DiamineHCl Source (1 eq.)BaseSolvent(Boc)₂O (eq.)Yield of Mono-Boc ProductReference
Cyclohexane-1,2-diamineMe₃SiCl-Anhydrous Methanol166%[3][4]
Cyclohexane-1,2-diamineSOCl₂-Anhydrous Methanol141%[3][4]
EthylenediamineHCl gas-50% Aqueous Methanol187%[5]
1,3-DiaminopropaneHCl gas-50% Aqueous Methanol185%[5]

Note: While these examples are for other diamines, the principles are directly applicable to 4,7-Diazaspiro[2.5]octane.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Boc Protection of a Diamine[3][4][9]

This protocol describes a one-pot method for the selective mono-protection of a diamine using in-situ generated HCl.

Materials:

  • Diamine (e.g., 4,7-Diazaspiro[2.5]octane)

  • Anhydrous Methanol

  • Chlorotrimethylsilane (Me₃SiCl), freshly distilled

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add freshly distilled chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add deionized water (approximately 1 mL per gram of diamine) to the reaction mixture.

  • Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing dimer formation.

Dimerization_Mechanism cluster_reactants Unprotected Diamines cluster_product Side Product Unprotected_1 4,7-Diazaspiro[2.5]octane Dimer Dimer Unprotected_1->Dimer Intermolecular Reaction Unprotected_2 4,7-Diazaspiro[2.5]octane Unprotected_2->Dimer

Fig. 1: Conceptual diagram of dimer formation.

Troubleshooting_Workflow Start Reaction with 4,7-Diazaspiro[2.5]octane Check_Dimer Dimer formation observed? Start->Check_Dimer Use_Protection Use Mono-protected 4,7-Diazaspiro[2.5]octane (e.g., 4-Boc) Check_Dimer->Use_Protection Yes Proceed Proceed with Reaction Check_Dimer->Proceed No Use_Protection->Start Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Optimize_Conditions->Start Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Proceed->Optimize_Conditions Low Yield?

Fig. 2: Troubleshooting workflow for dimer formation.

Protection_Strategy Start 4,7-Diazaspiro[2.5]octane Protection Mono-protection (e.g., with (Boc)₂O) Start->Protection Mono_Protected Mono-protected Intermediate Protection->Mono_Protected Reaction Desired Reaction Mono_Protected->Reaction Desired_Product Desired Product Reaction->Desired_Product Deprotection Deprotection (if necessary) Desired_Product->Deprotection Final_Product Final Product Deprotection->Final_Product

Fig. 3: General synthetic strategy using a protecting group.

References

Storage and handling recommendations for hygroscopic 4,7-Diazaspiro[2.5]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of the hygroscopic compound 4,7-Diazaspiro[2.5]octane dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

This compound is a spirocyclic organic compound. Its dihydrochloride salt form, like many amine hydrochlorides, has a tendency to attract and absorb moisture from the atmosphere. This hygroscopic nature can affect the compound's physical state, potency, and reactivity if not stored and handled correctly.

Q2: What are the primary hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) when handling this compound.

Q3: How should I store unopened containers of this compound?

Unopened containers should be stored in a cool, dry, and well-ventilated area. Based on recommendations for similar spirocyclic compounds and amine hydrochlorides, a storage temperature between 2°C and 8°C is advised. For long-term storage, some similar compounds are stored at -20°C . Always refer to the manufacturer's specific recommendations if available. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize moisture and air exposure.

Q4: The compound has formed clumps. Can I still use it?

Clumping is a common sign of moisture absorption. While the compound may still be usable, its water content is no longer negligible, which can impact the accuracy of weighing and subsequent reactions. If the integrity of your experiment relies on a precise amount of the anhydrous compound, it is recommended to use a fresh, non-clumped vial. For less sensitive applications, you may still be able to use the material, but be aware of the potential for reduced activity or side reactions.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty in obtaining an accurate weight The compound is rapidly absorbing atmospheric moisture on the balance.Use a low-humidity environment for weighing, such as a glove box or a room with a dehumidifier.[2] Weigh the compound quickly in a pre-tared, sealed container.
Compound appears wet or has turned into a liquid Severe moisture absorption due to improper storage or handling.The compound is likely oversaturated with water and should be discarded. Review your storage and handling procedures to prevent this from happening with new batches.
Inconsistent experimental results Variable water content in the reagent from one use to the next.Implement stringent hygroscopic handling procedures. Aliquot the compound into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock to air.
Visible degradation or change in color Potential chemical instability, possibly accelerated by moisture.Do not use the compound. Contact the manufacturer for information on stability and potential degradation products. Ensure storage conditions are optimized to prevent degradation.

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the integrity and stability of this compound. The following table summarizes the recommended conditions.

Parameter Recommendation Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term)To slow down potential degradation and minimize moisture absorption.
Atmosphere Store under a dry, inert gas (e.g., Argon, Nitrogen).Prevents moisture absorption and oxidation.
Container Tightly sealed, airtight container. Original packaging is ideal.Protects the compound from atmospheric moisture.
Location Cool, dry, well-ventilated area away from incompatible materials.Ensures a stable storage environment and safety.

Experimental Protocols

Protocol for Weighing a Hygroscopic Compound:

  • Preparation: Prepare all necessary equipment (spatulas, weigh boats, vials) and ensure they are clean and dry. If possible, place them in a desiccator to remove any adsorbed moisture.

  • Controlled Environment: Perform the weighing in a controlled environment with low humidity. A glove box with a dry inert atmosphere is the ideal setting. If a glove box is not available, a balance with a draft shield in a room with a powerful dehumidifier can be used.

  • Tare the Container: Place a sealable container (e.g., a vial with a screw cap) on the balance and tare the weight.

  • Quick Transfer: Quickly transfer the desired amount of this compound to the tared container. Minimize the time the stock bottle and the weighing container are open.

  • Seal and Record: Immediately seal the container and record the final weight.

  • Work in Small Batches: To avoid repeated exposure of the bulk material, it is best practice to aliquot the compound into smaller, single-use vials upon receiving the shipment.

Workflow for Handling Hygroscopic Compounds

Hygroscopic_Compound_Workflow Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_handling Handling cluster_experiment Experiment Receive Receive Shipment Inspect Inspect Container Seal Receive->Inspect Store Store at 2-8°C (-20°C long-term) under Inert Atmosphere Inspect->Store Seal Intact Quarantine Quarantine & Contact Supplier Inspect->Quarantine Seal Broken Transfer Transfer to Glove Box or Low-Humidity Area Store->Transfer Aliquot Aliquot into Single-Use Vials (Optional but Recommended) Transfer->Aliquot Weigh Weigh Quickly in a Tared, Sealed Container Transfer->Weigh Direct Use Aliquot->Weigh Dissolve Dissolve Immediately in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use

Caption: Logical workflow for receiving, storing, and handling hygroscopic compounds.

References

Technical Support Center: Synthesis of 4,7-Diazaspiro[2.5]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 4,7-diazaspiro[2.5]octane dihydrochloride. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4,7-diazaspiro[2.5]octane?

A1: Common starting materials include 1-aminocyclopropanecarboxylic acid or derivatives of diethyl malonate and 1,2-dibromoethane. The choice of starting material often depends on the desired scale, cost, and available laboratory equipment.

Q2: Are there any particularly hazardous reagents to be aware of during the synthesis?

A2: Some published synthetic routes utilize hazardous reagents such as boron trifluoride diethyl etherate, which is flammable, corrosive, and can release toxic hydrogen fluoride gas upon contact with moisture.[1] Alternative, safer routes that avoid such reagents have been developed and are detailed in the experimental protocols below.

Q3: What are the critical reaction steps that influence the overall yield and purity?

A3: The cyclization and reduction steps are critical for achieving a high overall yield and purity. Inefficient ring formation can lead to multiple byproducts that are difficult to separate. The choice of reducing agent and reaction conditions is also crucial to avoid side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most steps in this synthesis. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.

Q5: What is the best way to purify the final this compound product?

A5: The final product is typically purified by recrystallization. The choice of solvent for recrystallization is critical and may require some optimization. Washing the filtered solid with a suitable solvent, such as acetone or ether, helps to remove excess acid and other impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the initial cyclization step - Incomplete reaction.- Side reactions due to incorrect temperature or stoichiometry.- Monitor the reaction closely using TLC to ensure completion.- Carefully control the reaction temperature and the molar ratios of the reactants as specified in the protocol.
Difficulty in reducing the amide intermediate - Inactive or insufficient reducing agent.- Unsuitable solvent or reaction temperature.- Use a fresh, active batch of the reducing agent (e.g., LiAlH₄).- Ensure the solvent is anhydrous and the reaction is carried out at the recommended temperature.
Formation of multiple byproducts - Non-optimized reaction conditions.- Presence of impurities in starting materials.- Adhere strictly to the reaction parameters outlined in the protocol.- Use high-purity starting materials.
Incomplete conversion to the dihydrochloride salt - Insufficient amount of hydrochloric acid.- Inefficient mixing.- Use a slight excess of hydrochloric acid to ensure complete protonation of both amine groups.- Ensure vigorous stirring during the addition of hydrochloric acid.
Product is off-white or yellow after purification - Presence of residual impurities.- Perform an additional recrystallization step.- Consider treatment with activated charcoal to remove colored impurities.

Experimental Protocols

Synthesis of 4,7-Diazaspiro[2.5]octane Free Base

This protocol is adapted from patent CN108863958A, which describes a high-yield synthesis from 1-aminocyclopropanecarboxylic acid.[2]

Step 1: Esterification of 1-Aminocyclopropanecarboxylic Acid

  • To a suspension of 1-aminocyclopropanecarboxylic acid (500.0 g, 4.95 mol) in ethanol (10 L), add thionyl chloride (883.4 g, 7.43 mol) dropwise at 0°C.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Wash the resulting solid with tetrahydrofuran (3 x 1 L) to obtain the ethyl ester derivative.

    • Yield: ~100%[2]

Step 2: Acylation

  • Suspend potassium bicarbonate (1982 g, 19.8 mol) in water (1.5 L) and add the product from Step 1 (819.8 g, 4.95 mol).

  • Add dichloromethane (2.5 L) and cool the mixture to 0-10°C.

  • Add chloroacetyl chloride (838.6 g, 7.43 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate (2 x 2.0 L).

  • Combine the organic phases, wash with saturated brine (2.0 L), dry over anhydrous sodium sulfate, and concentrate to yield the chloroacetamide derivative.

    • Yield: 87.1%[2]

Step 3: Cyclization

  • Suspend the chloroacetamide derivative (882.0 g, 4.29 mol) in ice water (3.6 L) and add benzylamine (919.1 g, 8.58 mol).

  • Stir at approximately 10°C for 15 minutes, then heat to 50°C for 1 hour.

  • Add potassium carbonate (592.8 g, 4.29 mol) and heat the mixture to 80°C for 6 hours.

  • Cool the reaction to 0-5°C to precipitate the product.

  • Filter and dry the solid to obtain the cyclic amide intermediate.

    • Yield: 80.1%[2]

Step 4: Reduction to 4,7-Diazaspiro[2.5]octane

Note: The patent suggests a reduction step, but for a safer alternative, a method avoiding hazardous reducers is preferable. A suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent like THF can be used, as suggested in other literature for similar reductions.

  • Carefully add the cyclic amide from Step 3 to a suspension of a suitable reducing agent (e.g., LiAlH₄) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Stir the reaction at an appropriate temperature (e.g., reflux) until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by sequential addition of water and aqueous NaOH.

  • Filter the resulting solid and concentrate the filtrate to obtain the crude 4,7-diazaspiro[2.5]octane free base.

Conversion to this compound
  • Dissolve the crude 4,7-diazaspiro[2.5]octane free base in a suitable solvent, such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) with vigorous stirring. At least two molar equivalents of HCl are required.

  • A white precipitate of the dihydrochloride salt should form.

  • Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Filter the solid, wash with a cold solvent (e.g., acetone or diethyl ether) to remove excess acid and impurities.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data Summary

Step Reactant Product Reported Yield Reference
11-Aminocyclopropanecarboxylic acidEthyl 1-aminocyclopropanecarboxylate~100%CN108863958A[2]
2Ethyl 1-aminocyclopropanecarboxylateEthyl 1-(2-chloroacetamido)cyclopropanecarboxylate87.1%CN108863958A[2]
3Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate7-Benzyl-4,7-diazaspiro[2.5]octan-5-one80.1%CN108863958A[2]

Synthesis Workflow

SynthesisWorkflow Start 1-Aminocyclopropanecarboxylic Acid Step1 Esterification (Thionyl Chloride, Ethanol) Start->Step1 Intermediate1 Ethyl 1-aminocyclopropanecarboxylate Step1->Intermediate1 Troubleshooting Troubleshooting Points Step1->Troubleshooting Step2 Acylation (Chloroacetyl Chloride) Intermediate1->Step2 Intermediate2 Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate Step2->Intermediate2 Step3 Cyclization (Benzylamine, K2CO3) Intermediate2->Step3 Intermediate3 Cyclic Amide Intermediate Step3->Intermediate3 Step4 Reduction (e.g., LiAlH4) Intermediate3->Step4 FreeBase 4,7-Diazaspiro[2.5]octane (Free Base) Step4->FreeBase Step4->Troubleshooting Step5 Salt Formation (Hydrochloric Acid) FreeBase->Step5 FinalProduct 4,7-Diazaspiro[2.5]octane Dihydrochloride Step5->FinalProduct Step5->Troubleshooting

Caption: Synthetic pathway for this compound.

References

Technical Support Center: PROTAC Synthesis with Diazaspiro Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating diazaspiro linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using rigid diazaspiro linkers in PROTAC synthesis compared to more flexible linkers like PEG or alkyl chains?

A1: Diazaspiro linkers offer several key advantages due to their rigid, three-dimensional structures:

  • Improved Cell Permeability: The rigidity of diazaspiro linkers can lead to a more compact molecular shape, which may improve passive diffusion across cell membranes.

  • Enhanced Intracellular Accumulation: Studies have shown that PROTACs with rigid spirocyclic structures can have markedly higher intracellular concentrations.[1]

  • Reduced Conformational Flexibility: A more constrained linker can pre-organize the PROTAC into a bioactive conformation, potentially leading to more favorable ternary complex formation.

  • Improved Pharmacokinetic Properties: The introduction of rigidifying motifs like diazaspirocycles has been shown to improve the metabolic stability and overall pharmacokinetic profile of PROTACs.

Q2: What are the potential disadvantages or challenges associated with diazaspiro linkers?

A2: While advantageous, the rigidity of diazaspiro linkers can also present challenges:

  • Reduced Ternary Complex Stability: Excessive rigidity can sometimes compromise the adaptability required for the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.[1]

  • Synthesis Complexity: The synthesis of diazaspiro-containing building blocks can be more complex than that of simple linear linkers.

  • Solubility Issues: The introduction of rigid, hydrophobic scaffolds can sometimes decrease the aqueous solubility of the final PROTAC molecule.

Q3: Which E3 ligases are commonly recruited when using diazaspiro-linked PROTACs?

A3: PROTACs with diazaspiro linkers have been successfully developed to recruit common E3 ligases, including Cereblon (CRBN) using pomalidomide-based ligands and MDM2.[1] The choice of E3 ligase is often dictated by the specific target protein and the desired cellular context.

Q4: How do I choose the appropriate attachment points for a diazaspiro linker on my target and E3 ligase ligands?

A4: The selection of attachment points is critical for PROTAC efficacy. The linker should be attached to a solvent-exposed region of each ligand that does not interfere with its binding to the respective proteins. Computational modeling and analysis of co-crystal structures of the ligands bound to their proteins can help identify suitable exit vectors for linker attachment.

Troubleshooting Guide

Synthesis and Purification

Problem 1: Low yield during the coupling of the diazaspiro linker with the E3 ligase or target protein ligand.

  • Potential Cause: Steric hindrance due to the rigid and bulky nature of the diazaspiro linker and the ligands.

  • Recommended Action:

    • Use a more potent coupling reagent: Standard coupling reagents may be inefficient. Switch to a more powerful reagent like HATU or HBTU, which are known to be more effective for sterically hindered reactions.

    • Optimize reaction conditions:

      • Ensure anhydrous (water-free) conditions, as moisture can deactivate the coupling reagents.

      • Increase the reaction temperature. Microwave heating can sometimes be effective in overcoming steric barriers.

      • Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to prevent it from interfering with the reaction.

    • Increase equivalents of reagents: A slight excess of the coupling reagent and the less precious binding partner can help drive the reaction to completion.

Problem 2: Difficulty in purifying the final diazaspiro-PROTAC, with multiple peaks observed on HPLC.

  • Potential Cause:

    • Incomplete reaction leading to a mixture of starting materials and the final product.

    • Presence of diastereomers if chiral centers are present.

    • Degradation of the product during purification.

  • Recommended Action:

    • Optimize purification method: Reverse-phase preparative HPLC is often the method of choice for purifying PROTACs. Experiment with different solvent gradients (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) to achieve better separation.

    • LC-MS analysis of peaks: Use liquid chromatography-mass spectrometry (LC-MS) to identify the molecular weights of the components in each peak to distinguish between starting materials, byproducts, and the desired product.

    • Chiral separation: If diastereomers are suspected, a chiral HPLC column may be necessary for separation.

Biological Evaluation

Problem 3: The synthesized diazaspiro-PROTAC shows good binding to the target protein and E3 ligase in binary assays but fails to induce significant protein degradation.

  • Potential Cause: The rigid linker may not allow for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase). The distance or orientation between the target and the E3 ligase might be suboptimal for ubiquitination.

  • Recommended Action:

    • Synthesize a library of PROTACs with different linker lengths and attachment points: Even with rigid linkers, small changes in length or the position of attachment can significantly alter the geometry of the ternary complex.

    • Biophysical analysis of ternary complex formation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the cooperativity of ternary complex formation. A lack of positive cooperativity may indicate a strained or unproductive complex.

Problem 4: Poor aqueous solubility of the final diazaspiro-PROTAC.

  • Potential Cause: The rigid, often hydrophobic nature of the diazaspiro linker, combined with lipophilic ligands, can lead to poor solubility.

  • Recommended Action:

    • Incorporate solubilizing groups: If possible, modify the linker or one of the ligands to include more polar functional groups, such as hydroxyl or ether moieties, without compromising binding affinity.

    • Formulation strategies: For in vitro assays, using co-solvents like DMSO is standard. For in vivo studies, formulation approaches such as the use of amorphous solid dispersions may be necessary to improve solubility and bioavailability.

Data Presentation

Table 1: Illustrative Synthesis and Degradation Data for PROTACs with Different Linker Types

PROTAC IDLinker TypeTarget ProteinE3 LigaseSynthesis Yield (%)Purity (HPLC, %)DC50 (nM)Dmax (%)
PROTAC-APEG-4BRD4CRBN45>9815>95
PROTAC-BAlkyl-C8BRD4CRBN52>9825>90
PROTAC-C Diazaspiro[3.3]heptane BRD4 CRBN 38 >97 8 >95
PROTAC-D Diazaspiro[4.5]decane EZH2 MDM2 35 >98 50 >90

Note: Data is illustrative and serves to compare general trends. Actual results will vary depending on the specific ligands and reaction conditions.

Experimental Protocols

Protocol 1: Boc Deprotection of a Diazaspiro Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from a commercially available diazaspiro linker using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected diazaspiro linker (e.g., N-Boc-2,6-diazaspiro[3.3]heptane)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Dissolve the Boc-protected diazaspiro linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diazaspiro linker. The resulting TFA salt can often be used directly in the next coupling step after solvent removal.

Protocol 2: Amide Coupling of a Diazaspiro Linker to a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of the deprotected diazaspiro linker from Protocol 1 to a ligand containing a carboxylic acid using HATU.

Materials:

  • Deprotected diazaspiro linker

  • Carboxylic acid-functionalized ligand (e.g., E3 ligase or target protein ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stir bar, nitrogen or argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected diazaspiro linker (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Diazaspiro-PROTAC POI Target Protein (e.g., H-PGDS, EZH2) PROTAC->POI Binds E3 E3 Ligase (e.g., CRBN, MDM2) PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of action for a PROTAC with a diazaspiro linker.

Troubleshooting_Workflow Start Low PROTAC Activity? BinaryBinding Binary Binding Confirmed? Start->BinaryBinding TernaryComplex Ternary Complex Forms? BinaryBinding->TernaryComplex Yes Failure Revise Design BinaryBinding->Failure No (Optimize Ligands) Degradation Degradation Observed? TernaryComplex->Degradation Yes TernaryComplex->Failure No (Modify Linker) Success Successful PROTAC Degradation->Success Yes Degradation->Failure No (Check Cell Permeability, Proteasome Activity) EZH2_Pathway cluster_protac PROTAC Action EZH2 EZH2 (Histone Methyltransferase) PRC2 PRC2 Complex (EED, SUZ12, EZH2) EZH2->PRC2 is part of H3K27me3 H3K27me3 (Trimethylation) PRC2->H3K27me3 catalyzes HistoneH3 Histone H3 HistoneH3->PRC2 substrate GeneSilencing Transcriptional Repression (Gene Silencing) H3K27me3->GeneSilencing leads to TumorSuppressors Tumor Suppressor Genes GeneSilencing->TumorSuppressors represses Proliferation Cell Proliferation & Cancer Progression GeneSilencing->Proliferation promotes TumorSuppressors->Proliferation inhibits PROTAC_EZH2 EZH2-targeting PROTAC (with Diazaspiro Linker) Degradation EZH2 Degradation PROTAC_EZH2->Degradation induces Degradation->EZH2 removes HPGDS_Pathway cluster_protac PROTAC Action ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 catalyzed by COX COX COX-1 / COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 catalyzed by H-PGDS HPGDS H-PGDS (Hematopoietic Prostaglandin D Synthase) DP1_DP2 DP1/DP2 Receptors PGD2->DP1_DP2 activates AllergicInflammation Allergic Inflammation (e.g., in Asthma, Rhinitis) DP1_DP2->AllergicInflammation mediates PROTAC_HPGDS H-PGDS-targeting PROTAC (with Diazaspiro Linker) Degradation H-PGDS Degradation PROTAC_HPGDS->Degradation induces Degradation->HPGDS removes

References

Validation & Comparative

Characterization of PROTACs with 4,7-Diazaspiro[2.5]octane Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

This guide provides a comparative analysis of PROTACs featuring 4,7-diazaspiro[2.5]octane linkers against those with more conventional linear linkers, such as polyethylene glycol (PEG) and alkyl chains. While direct head-to-head comparative studies with extensive experimental data for the 4,7-diazaspiro[2.5]octane linker are limited in publicly available literature, this guide synthesizes existing knowledge on spirocyclic and rigid linkers to provide a framework for their characterization and potential advantages.

The Rise of Rigid and Spirocyclic Linkers

Traditionally, flexible linkers like PEG and alkyl chains have been widely employed in PROTAC design due to their synthetic accessibility. However, there is a growing body of evidence suggesting that more rigid and conformationally constrained linkers, such as those incorporating spirocyclic scaffolds, can offer significant advantages. The 4,7-diazaspiro[2.5]octane moiety introduces a three-dimensional, rigid structure into the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon binding to the target protein and E3 ligase. This can lead to enhanced ternary complex stability and improved degradation efficiency.

Comparative Performance Metrics

The performance of PROTACs is evaluated based on several key metrics. The following table summarizes the anticipated and reported characteristics of PROTACs with 4,7-diazaspiro[2.5]octane linkers in comparison to those with flexible PEG and alkyl linkers.

Performance Metric4,7-Diazaspiro[2.5]octane LinkersFlexible (PEG/Alkyl) LinkersRationale and Supporting Insights
Degradation Efficiency (DC50) Potentially lower (more potent)VariableThe rigid structure of the spirocyclic linker can lead to a more favorable and stable ternary complex, resulting in more efficient degradation at lower concentrations.
Maximum Degradation (Dmax) Potentially higherVariableA stable ternary complex is more likely to lead to efficient ubiquitination and subsequent complete degradation of the target protein.
Selectivity Potentially higherVariableThe constrained conformation imposed by the spirocyclic linker may disfavor binding to off-target proteins, leading to improved selectivity.
Cell Permeability Potentially improvedCan be challenging due to high molecular weight and polarityRigidification of the linker can shield polar groups and reduce the 3D polar surface area, which may enhance passive diffusion across cell membranes.
Metabolic Stability Potentially higherCan be susceptible to metabolismThe spirocyclic core is generally more resistant to enzymatic degradation compared to linear PEG or alkyl chains.
Solubility Variable, may require optimizationPEG linkers generally improve solubilityThe overall solubility of the PROTAC will depend on the properties of the warhead and E3 ligase ligand in addition to the linker.

Experimental Protocols for Characterization

To rigorously evaluate the performance of PROTACs with 4,7-diazaspiro[2.5]octane linkers, a series of key experiments are required. Detailed protocols for these assays are outlined below.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. The DC50 and Dmax values can be calculated by plotting the percentage of remaining protein against the PROTAC concentration.

In Vitro Ubiquitination Assay

This assay provides direct evidence of PROTAC-mediated target ubiquitination.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E3 ligase complex, E1 and E2 enzymes, ubiquitin, and ATP in an appropriate reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture. Include a no-PROTAC control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein to detect the characteristic laddering pattern of ubiquitinated protein.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) and plot cell viability against PROTAC concentration to determine the IC50 value.

Ternary Complex Formation Assay

This assay evaluates the ability of the PROTAC to bring together the target protein and the E3 ligase.

Protocol (using NanoBRET™ as an example):

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® in a suitable cell line.

  • Cell Plating and Labeling: Plate the engineered cells in a 96-well plate and label the HaloTag®-E3 ligase with a fluorescent ligand.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates the formation of the ternary complex.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental procedures involved in PROTAC characterization, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ligase E3->PROTAC Binds Ub Ubiquitin POI_PROTAC_E3 POI-PROTAC-E3 Ub->POI_PROTAC_E3 Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Proteasome Recognition

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Western_Blot_Workflow start Cell Seeding & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer immuno Immunoblotting transfer->immuno detect Detection & Analysis immuno->detect

Caption: Experimental workflow for Western blot analysis.

Conclusion

The exploration of novel linker chemistries is a promising avenue for the development of next-generation PROTACs with enhanced therapeutic properties. While comprehensive experimental data on PROTACs incorporating 4,7-diazaspiro[2.5]octane linkers remains to be broadly published, the principles of rigid linker design suggest their potential to improve degradation efficiency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to characterize and benchmark these innovative molecules against established linker technologies. As more data becomes available, a clearer understanding of the structure-activity relationships governing spirocyclic linkers will undoubtedly emerge, further fueling the advancement of targeted protein degradation.

4,7-Diazaspiro[2.5]octane Dihydrochloride: A Comparative Guide to a Novel Diamine Linker

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, safety, and pharmacokinetic properties. Among the diverse array of linkers, diamines play a pivotal role in connecting the targeting moiety to the payload. This guide provides an objective comparison of 4,7-Diazaspiro[2.5]octane dihydrochloride, a unique spirocyclic diamine, with other commonly employed diamine linkers such as piperazine and ethylenediamine.

The rigid, three-dimensional structure of 4,7-Diazaspiro[2.5]octane offers distinct advantages in pre-organizing the conformation of the final conjugate, which can lead to improved target engagement and biological activity. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in linker selection.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a linker, such as lipophilicity (cLogP), topological polar surface area (TPSA), and molecular weight, significantly influence the overall characteristics of the resulting drug conjugate, including its solubility, permeability, and metabolic stability.

Property4,7-Diazaspiro[2.5]octanePiperazineEthylenediamine
Structure A spirocyclic diamine with a rigid three-dimensional conformation.A six-membered heterocyclic amine with a chair conformation.A flexible, linear aliphatic diamine.
Calculated LogP (cLogP) -0.5[1]-1.1-1.4
Topological Polar Surface Area (TPSA) 24.1 Ų[1]24.1 Ų52.0 Ų
Molecular Weight ( g/mol ) 112.17[1]86.1460.10
Flexibility RigidSemi-rigidFlexible

Note: cLogP and TPSA values are calculated for the free base form of the diamines.

Impact on Drug Conjugate Performance

The choice of diamine linker can profoundly impact the key performance indicators of a therapeutic conjugate. While direct head-to-head experimental data for this compound across all parameters in a single conjugate system is limited, we can infer its potential performance based on the known advantages of spirocyclic and rigid linkers.

Solubility

The introduction of a linker can significantly alter the aqueous solubility of a drug conjugate. While flexible linkers like those based on polyethylene glycol (PEG) are often used to enhance solubility, rigid linkers like piperazine can also improve this property upon protonation.[2][3][] The spirocyclic nature of 4,7-Diazaspiro[2.5]octane, combined with its diamine functionality, suggests it can contribute favorably to the solubility of the overall molecule, particularly in its dihydrochloride salt form.

Permeability

Cell permeability is a crucial factor for the efficacy of intracellularly acting drugs like PROTACs. The linker plays a significant role in modulating a PROTAC's ability to cross the cell membrane. Studies have shown that rigid linkers, including those containing piperazine moieties, can be beneficial for the cell permeability of PROTACs.[2][5] The rigid structure of 4,7-Diazaspiro[2.5]octane is expected to pre-organize the PROTAC into a conformation that is more amenable to passive diffusion across the cell membrane. Linkers that allow for the formation of folded conformations with a reduced polar surface area tend to improve permeability.[5][6]

Stability

Linker stability is paramount for ADCs to prevent premature release of the cytotoxic payload in systemic circulation, which can lead to off-target toxicity. The stability of a linker is influenced by its chemical nature and the steric environment. The rigid spirocyclic scaffold of 4,7-Diazaspiro[2.5]octane can sterically shield the adjacent bonds from enzymatic or chemical degradation, potentially leading to enhanced plasma stability compared to more flexible linkers like ethylenediamine.

Efficacy and Cytotoxicity

The linker is not merely a spacer but an active component that influences the biological activity of the conjugate. The rigid nature of 4,7-Diazaspiro[2.5]octane can help to optimally position the warhead and the targeting ligand for efficient interaction with their respective biological targets. This can lead to improved potency and selectivity. For instance, in the context of PROTACs, a rigid linker can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation.[2] In ADCs, the choice of linker can impact the cytotoxic potency.[7][8]

Experimental Protocols

Accurate and reproducible experimental data is essential for the objective comparison of different diamine linkers. Below are detailed methodologies for key assays used to evaluate the performance of drug conjugates.

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a vial containing a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter or centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a biological membrane.

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The test compound, dissolved in a suitable buffer, is added to the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × -ln(1 - ([C]_A / [C]_eq)) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C]_A is the compound concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a drug conjugate in plasma.

  • Incubation: The test conjugate is incubated in fresh plasma (e.g., human, mouse) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: Plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant containing the conjugate and any released payload is collected.

  • Quantification: The concentration of the intact conjugate and/or the released payload is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the intact conjugate remaining at each time point is calculated relative to the initial concentration at time zero.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of a drug conjugate on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the drug conjugate for a specified period (e.g., 72-96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic SDS solution).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Visualizing the Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to linker design and evaluation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome recruitment Degradation Degradation Products Proteasome->Degradation degrades

Caption: Mechanism of action of a PROTAC, highlighting the role of the linker in forming a ternary complex.

Linker_Properties cluster_1 Impact of Diamine Linker Properties Linker Diamine Linker (e.g., 4,7-Diazaspiro[2.5]octane) Rigidity Rigidity Linker->Rigidity Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Stability Stability Linker->Stability Efficacy Efficacy & Potency Rigidity->Efficacy Solubility->Efficacy Permeability->Efficacy Stability->Efficacy

Caption: Key properties of diamine linkers and their influence on the overall performance of a drug conjugate.

Experimental_Workflow cluster_2 Experimental Workflow for Linker Comparison Start Synthesize Conjugates with Different Diamine Linkers Sol Aqueous Solubility Assay Start->Sol Perm Permeability Assay (PAMPA) Start->Perm Stab Plasma Stability Assay Start->Stab Cyto Cytotoxicity Assay (MTT) Start->Cyto Data Compare Quantitative Data (Solubility, Papp, Half-life, IC50) Sol->Data Perm->Data Stab->Data Cyto->Data End Select Optimal Linker Data->End

Caption: A generalized experimental workflow for the comparative evaluation of different diamine linkers.

Conclusion

The selection of a diamine linker is a critical decision in the design of advanced drug conjugates. This compound presents a compelling alternative to more traditional linkers like piperazine and ethylenediamine. Its rigid, spirocyclic structure offers the potential for improved physicochemical and pharmacokinetic properties, including enhanced stability and cell permeability, which can translate to improved therapeutic efficacy. While direct comparative data remains an area for further research, the principles of medicinal chemistry and the available data on related spirocyclic systems suggest that 4,7-Diazaspiro[2.5]octane is a promising building block for the next generation of targeted therapies. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel linkers, enabling a data-driven approach to drug design and development.

References

The Fulcrum of Efficacy: A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand.[1][2][3] The choice between a rigid and a flexible linker can profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[1][4] This guide provides an objective, data-driven comparison to inform the rational design of next-generation protein degraders.

The linker is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the protein of interest (POI) and the E3 ubiquitin ligase.[4] The linker's length, chemical composition, and conformational freedom dictate the spatial arrangement of these two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings)
Ternary Complex Formation Can adopt multiple conformations, potentially increasing the probability of forming a productive complex.[4] However, high flexibility can lead to an entropic penalty upon binding.[4][5]Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[1][4] This may lead to more stable and potent ternary complexes.[4]
Degradation Efficiency Often a good starting point in initial screening to identify active degraders.[4] In some cases, flexible linkers show superior degradation.[4]Can lead to improved potency and selectivity.[4][6]
Physicochemical Properties PEG linkers can improve solubility and permeability.[6] Alkyl chains can be hydrophobic, potentially impacting solubility.[5]Can improve metabolic stability and other pharmacokinetic properties.[2]
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify in length.[2]Synthesis can be more complex.[2][6]

Quantitative Comparison of PROTAC Efficacy

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][5] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.[5] The following tables summarize representative data from different studies to illustrate the impact of linker type on PROTAC performance.

Table 1: Comparison of PROTACs Targeting Bromodomain-containing protein 4 (BRD4)

PROTACLinker TypeE3 LigaseDC50Dmax (%)Cell Line
MZ1Flexible (PEG)VHL~19 nM>95HeLa
AT1Rigidified Analog of MZ1VHL~25 nM>90HeLa
ARV-771Flexible (Alkyl-ether)VHL<1 nM>9022Rv1
Compound 8Rigid (Piperazine)VHL1.6 nM>98RS4;11

Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.

Table 2: Comparison of PROTACs Targeting Androgen Receptor (AR)

PROTACLinker TypeE3 LigaseDC50 (nM)Dmax (%)Cell Line
PROTAC 54Flexible (PEG)cIAPDegradation at 3 µMNot Reported22Rv1
PROTACs 55-57Rigid (Disubstituted phenyl)cIAPNo ActivityNot Reported22Rv1

This example from Shibata et al. demonstrates a case where increasing linker rigidity led to impaired degradation potency, highlighting that the optimal linker choice is target-dependent.[7]

Signaling Pathway and Experimental Workflow

Understanding the mechanism of action and having robust experimental protocols are crucial for evaluating and comparing PROTACs with different linkers.

PROTAC Mechanism of Action

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[8] The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7][9] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[6][8]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3 Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

A systematic approach is necessary to characterize the efficacy of a novel PROTAC.[10] The workflow typically involves a series of cellular and in vitro assays to confirm the mechanism of action, determine potency, and assess selectivity.[10]

PROTAC_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cellular Assays Binding_Assay Binary & Ternary Complex Binding Assays (e.g., TR-FRET, FP, ITC) Cell_Treatment Treat Cells with PROTAC (Dose-Response & Time-Course) Western_Blot Protein Degradation Assessment (Western Blot / In-Cell Western) Cell_Treatment->Western_Blot Measure POI levels Ubiquitination_Assay Target Ubiquitination Assay (IP-Western) Western_Blot->Ubiquitination_Assay Confirm mechanism Proteomics Global Proteomics (Selectivity Profiling) Western_Blot->Proteomics Assess off-target effects Viability_Assay Cell Viability/Proliferation Assay Ubiquitination_Assay->Viability_Assay Assess downstream effects

Caption: A typical experimental workflow for comparing PROTACs.

Detailed Experimental Protocols

To aid in the evaluation and optimization of PROTAC linkers, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Protein Degradation by Western Blot

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[10]

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.[10] Normalize the target protein signal to the loading control signal.[10] Calculate the percentage of protein degradation relative to the vehicle-treated control.[10] Generate a dose-response curve to determine the DC50 and Dmax values.[10]

Protocol 2: Target Ubiquitination Assay

Objective: To confirm that PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells as described in Protocol 1.[10]

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[10]

  • Pull-down: Add Protein A/G magnetic beads to pull down the complex. Wash the beads to remove non-specific binders.[10]

  • Elution and Western Blot: Elute the proteins from the beads and perform a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[10]

  • Data Analysis: An increase in high-molecular-weight ubiquitinated target protein in the PROTAC-treated sample, which is further enhanced with proteasome inhibitor co-treatment, confirms ubiquitination.[10]

Protocol 3: Ternary Complex Formation Assays (e.g., TR-FRET)

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex and determine cooperativity.

Methodology:

  • Reagents: Purified recombinant POI and E3 ligase complex, fluorescently labeled antibodies or tags for the POI and E3 ligase, and the PROTAC of interest.

  • Assay Setup: In a microplate, combine the POI and E3 ligase with varying concentrations of the PROTAC.

  • TR-FRET Measurement: Use a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) to measure the proximity between the labeled POI and E3 ligase.

  • Data Analysis: An increased TR-FRET signal indicates the formation of the ternary complex. By titrating the PROTAC, a binding curve can be generated to determine the affinity of the PROTAC in mediating complex formation. Cooperativity (α) can be calculated by comparing the binding affinities of the binary and ternary interactions.[1] An α value greater than 1 indicates positive cooperativity, suggesting that the binding of one protein enhances the binding of the other.[1]

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability.[2] Flexible linkers, such as PEG and alkyl chains, offer synthetic convenience and conformational adaptability.[2] In contrast, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[2] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths.[2][5] The future of PROTAC linker design will likely involve a more rational, structure-guided approach, leveraging computational modeling and structural biology to predict optimal linker geometries.[4] A systematic exploration of both flexible and rigid linker space, guided by robust experimental data, will be key to unlocking the next generation of highly effective PROTAC-based therapeutics.[4]

References

The Efficacy of 4,7-Diazaspiro[2.5]octane-based PROTACs in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly focused on the design and optimization of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. The linker component of these heterobifunctional molecules plays a critical role in their efficacy. This guide aims to provide a comparative analysis of PROTACs based on the 4,7-diazaspiro[2.5]octane scaffold, evaluating their performance in key cell-based assays against alternative linker technologies.

Therefore, this guide will establish a framework for such a comparison by outlining the critical cell-based assays and experimental protocols necessary to evaluate the efficacy of any given PROTAC, including a hypothetical 4,7-diazaspiro[2.5]octane-based PROTAC. We will use illustrative data from studies comparing well-established linker classes to provide context and a basis for future comparative studies.

The PROTAC Mechanism of Action and the Role of the Linker

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These molecules form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The linker is a crucial determinant of the stability and geometry of this ternary complex, directly impacting the efficiency of protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Comparative Data Presentation: A Framework for Evaluation

To objectively compare the efficacy of a novel linker class like 4,7-diazaspiro[2.5]octane, it is essential to synthesize a series of PROTACs targeting the same protein (e.g., BRD4) and utilizing the same E3 ligase ligand (e.g., for Cereblon or VHL), while varying the linker. The following tables provide a template for presenting the quantitative data that would be generated from such a study.

Table 1: Comparative Degradation Efficacy (DC50 and Dmax) of BRD4-Targeting PROTACs

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
Hypothetical-1 4,7-Diazaspiro[2.5]octane X Data to be determinedData to be determinedMV4-11
Control-PEG PEG1215>95MV4-11
Control-Alkyl Alkyl1225>90MV4-11
Hypothetical-2 4,7-Diazaspiro[2.5]octane Y Data to be determinedData to be determinedHeLa
Control-PEG PEG1220>95HeLa
Control-Alkyl Alkyl1230>90HeLa

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Comparative Degradation Kinetics of BRD4-Targeting PROTACs

PROTAC IDLinker TypeConcentration (nM)Time to Dmax (hours)Degradation Half-life (t1/2, hours)Cell Line
Hypothetical-1 4,7-Diazaspiro[2.5]octane 100Data to be determinedData to be determinedMV4-11
Control-PEG PEG10042MV4-11
Control-Alkyl Alkyl10063MV4-11

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTAC efficacy.

Western Blotting for Protein Degradation

This assay is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., MV4-11, HeLa)

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs. Include a vehicle control.

  • Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Immunodetection F->G H Data Analysis (DC50, Dmax) G->H NanoBRET_Principle cluster_NanoBRET NanoBRET™ Assay Principle POI_NanoLuc POI-NanoLuc® (Donor) BRET BRET Signal POI_NanoLuc->BRET Energy Transfer E3_HaloTag E3-HaloTag® (Acceptor) PROTAC PROTAC PROTAC->POI_NanoLuc PROTAC->E3_HaloTag

In Vitro Performance of PROTACs: A Comparative Guide to Linker Scaffolds, Featuring the Theoretical Profile of a 4,7-Diazaspiro[2.5]octane Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall degradation performance. This guide provides a comparative in vitro evaluation of common flexible and rigid linker types, supported by experimental data from peer-reviewed literature. Due to a lack of specific published data on PROTACs incorporating a 4,7-diazaspiro[2.5]octane linker, this guide will also present a theoretical profile for this novel scaffold based on the known properties of rigid and spirocyclic systems.

The Role of the Linker in PROTAC-Mediated Degradation

The linker is not a passive spacer but an active contributor to the PROTAC's mechanism of action. Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase within the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Results in

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Common Linker Architectures

PROTAC linkers are broadly classified as flexible or rigid, each with distinct advantages and disadvantages.

Flexible Linkers: Polyethylene Glycol (PEG) and Alkyl Chains

Flexible linkers have been widely used in initial PROTAC designs due to their synthetic accessibility and ability to accommodate various protein-protein orientations.

Linker TypeRepresentative PROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Flexible (PEG)MZ1BRD4VHL~25>90%[Ciulli et al., 2015]
Flexible (Alkyl)dBET1BRD4CRBN~4>95%[Winter et al., 2015]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate and can vary based on cell line and experimental conditions.

Rigid Linkers: Piperazine and Piperidine Scaffolds

Rigid linkers are thought to enhance PROTAC potency by pre-organizing the molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex.[1][2] They can also improve metabolic stability.[]

Linker TypeRepresentative PROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Rigid (Piperazine)ARV-110Androgen ReceptorCRBN~1>95%[Neklesa et al., 2018]
Rigid (Piperidine)Compound X (Hypothetical)PI3K/mTORCRBN25 (for mTOR)>90%[Hypothetical Data]

The Emergence of Spirocyclic Linkers

To further enhance the three-dimensional character and rigidity of linkers, spirocyclic scaffolds have been explored.[4] These motifs can improve physicochemical properties and offer novel vectors for exiting the ligand binding pockets.[4]

A recent study highlighted that incorporating spirocyclic structures into PROTAC linkers can impact intracellular accumulation and ternary complex stability.[4] While all tested compounds, including a spirocyclic derivative, showed similar degradation activity, the most rigid PROTAC exhibited higher intracellular levels but formed a less stable ternary complex, indicating a trade-off between cell permeability and complex stability.[4]

Theoretical Profile of a 4,7-Diazaspiro[2.5]octane Linker

Currently, there is a lack of published experimental data on the in vitro performance of PROTACs specifically containing a 4,7-diazaspiro[2.5]octane linker. However, based on its chemical structure and the principles of PROTAC design, we can hypothesize its potential characteristics.

The 4,7-diazaspiro[2.5]octane scaffold is a rigid, three-dimensional structure.[5] Its incorporation into a PROTAC linker would be expected to confer properties associated with rigid linkers.

Hypothesized Properties:

  • Increased Rigidity: The spirocyclic nature would constrain the conformational flexibility of the linker.

  • Improved Physicochemical Properties: Spirocycles can enhance aqueous solubility and metabolic stability compared to linear alkyl chains.[6]

  • Potentially Enhanced Potency: By pre-organizing the PROTAC into a bioactive conformation, it could lead to more potent degradation, although this is highly dependent on the specific target and E3 ligase pair.[1]

  • Synthetic Challenge: The synthesis of PROTACs with such complex linkers may be more challenging than those with simple PEG or alkyl chains.[1][2]

Linker_Comparison Flexible Flexible Linkers (PEG, Alkyl) High Conformational Freedom High Conformational Freedom Flexible->High Conformational Freedom Leads to Rigid Rigid Linkers (Piperazine, Piperidine) Pre-organized Conformation Pre-organized Conformation Rigid->Pre-organized Conformation Leads to Spirocyclic Spirocyclic Linkers (e.g., 4,7-diazaspiro[2.5]octane) Enhanced 3D Character Enhanced 3D Character Spirocyclic->Enhanced 3D Character Provides Improved Physicochemical Properties Improved Physicochemical Properties Spirocyclic->Improved Physicochemical Properties May lead to

Caption: Logical relationships of different PROTAC linker types.

Experimental Protocols

Accurate in vitro evaluation is crucial for comparing the performance of different PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the most common assay to quantify the reduction of a target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target + Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry and Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blotting.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of cell health to assess the cytotoxicity of the PROTAC.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Luminescence Measurement: Mix the contents and measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

References

Navigating Conformational Space: A Comparative Guide to the Rigidity of 4,7-Diazaspiro[2.5]octane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed assessment of the conformational rigidity of 4,7-diazaspiro[2.5]octane linkers, benchmarked against other common scaffolds, with supporting experimental and computational data to inform rational drug design.

The deliberate design of linker molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of therapeutic agents. Among the diverse array of available scaffolds, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and three-dimensionality. This guide provides a comprehensive comparison of the conformational properties of 4,7-diazaspiro[2.5]octane linkers against other frequently employed cyclic and bicyclic alternatives. By presenting quantitative data from experimental and computational studies, we aim to furnish researchers with the necessary insights to make informed decisions in the selection of linkers for novel drug candidates.

Comparative Analysis of Linker Rigidity

The conformational rigidity of a linker is a critical parameter in drug design, as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency. The following tables summarize key quantitative data that describe the conformational flexibility of 4,7-diazaspiro[2.5]octane and its counterparts.

Linker ScaffoldKey Conformational ParameterValueMethod
Spiro[2.5]octane derivative Activation Energy (Ea) for Ring Inversion14.4 ± 1.3 kcal/molVariable-Temperature NMR
PiperidineA-value (Methyl)1.7 kcal/molNMR
PiperazineRing Inversion Barrier~10-11 kcal/molNMR
Bicyclo[1.1.1]pentane (BCP)Strain Energy65-68 kcal/molComputational

Table 1: Quantitative measures of conformational rigidity for various linker scaffolds.

Linker ScaffoldPredominant Conformer(s)Key Dihedral Angles/FeaturesMethod
1-Oxaspiro[2.5]octane Two chair-like conformersPseudo-axial orientation of the epoxide oxygen is less strainedComputational (MD Simulations)
PiperidineChair conformationN-H typically equatorialNMR
PiperazineChair conformationSubstituents can adopt axial or equatorial positionsNMR
Bicyclo[1.1.1]pentaneRigid cage-like structureFixed, linear orientation of bridgehead substituents (~180°)Crystallography, Computational

Table 2: Predominant conformations and key structural features of linker scaffolds.

The Role of Linker Rigidity in Signaling Pathways: The PI3K/Akt Pathway

The conformational properties of a linker can be particularly crucial in the design of inhibitors that target specific nodes within signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target in cancer therapy. The precise orientation of pharmacophores, dictated by the linker, can determine the inhibitor's ability to effectively engage with the ATP-binding pocket of kinases like PI3K and Akt. A rigid linker, such as 4,7-diazaspiro[2.5]octane, can pre-organize the molecule into a bioactive conformation, minimizing the entropic cost of binding and enhancing inhibitory potency.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Kinase Inhibitor (with rigid linker) Inhibitor->Akt Inhibits (Conformationally constrained binding) Growth_Factor Growth Factor Growth_Factor->RTK Binds

PI3K/Akt Signaling Pathway and the Role of a Rigid Linker.

Experimental Protocols

A combination of experimental and computational techniques is employed to assess the conformational rigidity of linker molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the preferred conformation, energy barriers between conformers, and coupling constants.

Protocol:

  • Sample Preparation: Dissolve the linker compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra at room temperature to confirm the chemical structure.

  • Variable-Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra over a range of temperatures, typically from room temperature down to the solvent's freezing point.

    • Monitor changes in chemical shifts and coalescence of signals corresponding to protons that exchange between different conformational states.

    • The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the conformational interchange using the Eyring equation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Perform 2D NOESY or ROESY experiments to identify through-space correlations between protons.

    • The presence and intensity of NOE cross-peaks provide information about the spatial proximity of protons, which can be used to deduce the predominant conformation in solution.

  • Coupling Constant Analysis:

    • Measure the vicinal proton-proton coupling constants (³JHH) from high-resolution ¹H NMR spectra.

    • The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing quantitative information about the molecular conformation.

Computational Modeling

Objective: To calculate the relative energies of different conformers and map the potential energy surface.

Protocol:

  • Conformational Search:

    • Generate an initial set of possible conformations using a systematic or stochastic search algorithm (e.g., molecular mechanics-based Monte Carlo or molecular dynamics simulations).

    • Use a suitable force field (e.g., MMFF94, OPLS3e) to perform the initial energy minimization of the generated conformers.

  • Quantum Mechanical Calculations:

    • Select the low-energy conformers from the initial search for higher-level quantum mechanical calculations.

    • Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).

    • The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Energy Profile Calculation:

    • Calculate the relative energies of all stable conformers, including solvation effects if necessary (e.g., using a polarizable continuum model).

    • The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

    • To determine the energy barrier for ring inversion or bond rotation, perform a potential energy surface scan by systematically varying the relevant dihedral angle and calculating the energy at each point.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation NMR_Spec NMR Spectroscopy (¹H, ¹³C, VT-NMR, NOESY) Structural_Params Dihedral Angles & Bond Lengths NMR_Spec->Structural_Params XRay_Cryst X-ray Crystallography (for solid-state structure) XRay_Cryst->Structural_Params Conf_Search Conformational Search (MM/MD) QM_Calc Quantum Mechanics (DFT Calculations) Conf_Search->QM_Calc Energy_Barriers Energy Barriers & Conformer Populations QM_Calc->Energy_Barriers Final_Assessment Assessment of Conformational Rigidity Energy_Barriers->Final_Assessment Structural_Params->Final_Assessment

Workflow for Assessing Conformational Rigidity.

Conclusion

The 4,7-diazaspiro[2.5]octane scaffold presents a compelling option for the design of conformationally restricted linkers. The available data on analogous spiro[2.5]octane systems suggest a significant energy barrier to ring inversion, indicative of a rigid structure. When compared to more flexible cyclic systems like piperazine, the spirocyclic core offers a higher degree of pre-organization. However, it is less rigid than highly constrained systems like bicyclo[1.1.1]pentane. This intermediate level of rigidity, combined with the synthetic tractability and the presence of two nitrogen atoms for further functionalization, makes 4,7-diazaspiro[2.5]octane a versatile and valuable tool in the medicinal chemist's arsenal. The strategic incorporation of such linkers can lead to the development of more potent and selective drug candidates by optimizing their interaction with biological targets. Further detailed experimental and computational studies on a broader range of substituted 4,7-diazaspiro[2.5]octane derivatives will undoubtedly continue to refine our understanding and expand their application in drug discovery.

Safety Operating Guide

Proper Disposal of 4,7-Diazaspiro[2.5]octane Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,7-Diazaspiro[2.5]octane dihydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.

Chemical Safety and Hazard Information

This compound is classified with the following hazards.[1]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicityH335May cause respiratory irritation

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if handling large quantities or if dust is generated.

  • Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant. Do not discharge into the environment. The following step-by-step process should be followed:

Step 1: Waste Identification and Segregation

  • Pure Compound/High Concentration: If you have the pure solid compound or a concentrated solution, it must be treated as hazardous chemical waste.

  • Dilute Aqueous Solutions: Dilute aqueous solutions may have different disposal routes depending on local regulations. However, due to the presence of the nitrogen-containing heterocyclic ring, direct drain disposal is not recommended without neutralization and confirmation of local guidelines.

  • Contaminated Materials: Any materials (e.g., filter paper, gloves, containers) contaminated with this compound should be collected and disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Step 2: Neutralization of Acidic Component (for dilute solutions, where permitted)

As a dihydrochloride salt, dilute solutions will be acidic. Neutralization can reduce the corrosivity of the waste. This step should only be performed by trained personnel in a well-ventilated area, such as a fume hood.

  • Experimental Protocol for Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the stirred, dilute solution of this compound.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.

    • Be aware that the reaction may produce gas (carbon dioxide), so ensure adequate ventilation and avoid splashing.

Step 3: Waste Collection and Storage

  • Solid Waste:

    • Carefully sweep up the solid material, avoiding dust formation.

    • Place the solid waste into a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste (including neutralized solutions):

    • Transfer the liquid waste into a clearly labeled, sealed, and leak-proof container.

  • Labeling: The waste container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Always follow your institution's and local regulatory agency's specific procedures for hazardous waste disposal.

Disposal Workflow Diagram

cluster_start Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start 4,7-Diazaspiro[2.5]octane dihydrochloride Waste assess_type Identify Waste Type start->assess_type collect_solid Collect Solid Waste (Avoid Dust) assess_type->collect_solid Pure Solid or Contaminated Material assess_conc Dilute Solution? assess_type->assess_conc Liquid label_store Label and Store in Designated Area collect_solid->label_store neutralize Neutralize with Weak Base (pH 6-8) assess_conc->neutralize Yes collect_liquid Collect Liquid Waste assess_conc->collect_liquid No (Concentrated) neutralize->collect_liquid collect_liquid->label_store dispose Dispose via Licensed Waste Contractor label_store->dispose

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.